(E)-C-HDMAPP ammonium
Description
Dimethylallylpyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dimethylallyl diphosphate has been reported in Humulus lupulus, Aspergillus fumigatus, and other organisms with data available.
Dimethylallylpyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
isomeric with isopentenyl pyrophosphate
Propriétés
IUPAC Name |
3-methylbut-2-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDRCWHNCKSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189331 | |
| Record name | 3,3-Dimethylallyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethylallylpyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
358-72-5 | |
| Record name | Dimethylallyl pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylallyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylallyl Diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,3-Dimethylallyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylallylpyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 238 °C | |
| Record name | Dimethylallylpyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(E)-C-HDMAPP Ammonium: An In-depth Technical Guide on its Mechanism of Action as a Vγ9Vδ2 T Cell Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that has garnered significant interest in the field of immunology and cancer immunotherapy.[1][2][3] As a pyrophosphonate analogue of (E)-hydroxy-dimethyl-allyl pyrophosphate (HDMAPP), it exhibits enhanced stability in solution and in vascular circulation due to its resistance to chemical and enzymatic hydrolysis.[2] This technical guide provides a comprehensive overview of the mechanism of action of (E)-C-HDMAPP ammonium, with a focus on its role as a powerful activator of human Vγ9Vδ2 T cells.
Core Mechanism of Action: Activation of Vγ9Vδ2 T Cells
The primary mechanism of action of this compound is the potent and specific activation of Vγ9Vδ2 T cells, a subset of γδ T cells that play a crucial role in the immune response against microbial infections and tumors.[1][2] This activation is mediated through the butyrophilin 3A1 (BTN3A1) molecule, a type I transmembrane protein expressed on the surface of various cell types, including the Vγ9Vδ2 T cells themselves.
The activation cascade can be summarized in the following key steps:
-
Intracellular Sensing: Unlike conventional antigens that are presented on the cell surface, this compound enters the cell and is recognized by the intracellular B30.2 domain of the BTN3A1 molecule.
-
Conformational Change: The binding of this compound to the B30.2 domain of BTN3A1 induces a significant conformational change in the entire BTN3A1 protein. This "inside-out" signaling alters the extracellular conformation of BTN3A1.
-
TCR Engagement: The altered extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).
-
T Cell Activation: This engagement triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream events, including cellular proliferation, cytokine production, and the initiation of cytotoxic activity against target cells.
A key cytokine produced upon activation is Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine involved in anti-tumor and anti-microbial immune responses.[1][2][3]
Quantitative Data
The potency of this compound as a Vγ9Vδ2 T cell activator has been quantified in vitro, primarily through the measurement of TNF-α release from peripheral blood mononuclear cells (PBMCs) or isolated γδ T cells. The following table summarizes the half-maximal effective concentration (EC50) for TNF-α release for this compound and provides a comparison with other relevant phosphoantigens.
| Compound | Type | EC50 for TNF-α Release (nM) |
| This compound | Synthetic Phosphoantigen | 0.91 [1][2][3] |
| (E)-HDMAPP ammonium | Natural Phosphoantigen | 0.39 |
| HMBPP | Natural Phosphoantigen | ~0.07 |
| IPP | Endogenous Phosphoantigen | >1000 |
Table 1: Comparative potency of various phosphoantigens in stimulating TNF-α release from human Vγ9Vδ2 T cells in vitro.
In vivo studies in a cynomolgus monkey model have demonstrated the potent ability of this compound to induce the expansion of γδ T cells.
| Parameter | Value |
| Animal Model | Cynomolgus Monkey |
| Dosing Range | 0.02 - 10 mg/kg |
| Route of Administration | Intravenous (i.v.) injection |
| Dosing Schedule | Single administration with daily subcutaneous low-dose IL-2 for 15 days |
| Outcome | Significant increase in circulating γδ T cells, with maximal effect at 5 and 10 mg/kg |
Table 2: Summary of in vivo study parameters for this compound in cynomolgus monkeys.[1]
Experimental Protocols
In Vitro TNF-α Release Assay
This protocol outlines a general procedure for assessing the in vitro activity of this compound by measuring TNF-α release from human peripheral blood mononuclear cells (PBMCs).
1. Isolation of PBMCs:
- Isolate PBMCs from fresh human blood or buffy coats using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
2. Cell Culture and Stimulation:
- Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
- Prepare serial dilutions of this compound in complete RPMI-1640 medium.
- Add the diluted compound to the wells containing the PBMCs. Include a vehicle control (medium only) and a positive control (e.g., phytohemagglutinin).
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
3. Measurement of TNF-α:
- After the incubation period, centrifuge the plate and collect the cell-free supernatants.
- Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- Plot the TNF-α concentration against the log of the this compound concentration.
- Determine the EC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Expansion of γδ T Cells in Cynomolgus Monkeys
This protocol is based on the methodology described for the in vivo evaluation of this compound.[1]
1. Animal Model and Housing:
- Use healthy, adult cynomolgus monkeys (Macaca fascicularis).
- House the animals in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Dosing and Administration:
- Prepare a sterile solution of this compound in a suitable vehicle for intravenous injection.
- Administer a single intravenous injection of this compound at the desired dose (e.g., 0.02, 0.1, 0.5, 2.5, 5, or 10 mg/kg).
- Concurrently, administer daily subcutaneous injections of low-dose recombinant human IL-2 for 15 days to support γδ T cell proliferation.
3. Blood Collection and Analysis:
- Collect peripheral blood samples at baseline (before treatment) and at various time points after treatment (e.g., daily or every few days for the duration of the study).
- Perform complete blood counts to monitor overall hematological parameters.
- Use flow cytometry to enumerate the population of Vγ9Vδ2 T cells in the peripheral blood. This typically involves staining with fluorescently labeled antibodies against CD3, Vγ9, and Vδ2.
4. Data Analysis:
- Calculate the absolute number and percentage of Vγ9Vδ2 T cells at each time point.
- Compare the post-treatment values to the baseline values to determine the fold-expansion of the γδ T cell population.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated Vγ9Vδ2 T cell activation.
Caption: General experimental workflow for evaluating this compound activity.
Caption: The MEP/DOXP pathway for isoprenoid precursor biosynthesis.
References
(E)-C-HDMAPP Ammonium: A Technical Guide to its Immunomodulatory Role in Vγ9Vδ2 T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that plays a significant role in immunology by selectively activating Vγ9Vδ2 T cells, a subset of unconventional T cells involved in innate and adaptive immunity. This technical guide provides an in-depth overview of the mechanism of action, quantitative biological activity, and key experimental protocols related to (E)-C-HDMAPP ammonium. The information presented herein is intended to support researchers and professionals in the fields of immunology and drug development in harnessing the therapeutic potential of Vγ9Vδ2 T cell activation.
Introduction
Vγ9Vδ2 T cells are a unique population of T lymphocytes that can recognize small, non-peptidic phosphorylated molecules known as phosphoantigens. These antigens are intermediates of the isoprenoid biosynthesis pathway and are produced by various pathogens and cancer cells. (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) is a naturally occurring and highly potent phosphoantigen. (E)-C-HDMAPP is a phosphonate (B1237965) analogue of HDMAPP, and its ammonium salt form is a stable and effective activator of Vγ9Vδ2 T cells. The ammonium salt form enhances the solubility and stability of the compound, facilitating its use in experimental and preclinical settings. This guide will delve into the core aspects of this compound's immunological function.
Mechanism of Action: Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by this compound is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or target cells.
The key steps in the signaling pathway are:
-
Intracellular Binding: (E)-C-HDMAPP, being cell-permeable, enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.
-
Conformational Change: This binding event induces a conformational change in the BTN3A1 protein, which is transmitted to its extracellular domain.
-
TCR Recognition: The altered conformation of the extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).
-
T Cell Activation: This recognition triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation, proliferation, and the exertion of effector functions, such as cytokine production and cytotoxicity against target cells.
Quantitative Data on Biological Activity
The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 for TNF-α release | 0.91 nM | Human Vγ9Vδ2 T cells | TNF-α ELISA | [1][2] |
| Stimulatory Concentration for TNF-α release | 2 µM | Primary polyclonal human Vγ9Vδ2 T-cells | TNF-α ELISA | [1] |
Table 2: In Vivo Activity of this compound in a Cynomolgus Monkey Model
| Dose (intravenous) | Observation | Duration | Reference |
| 0.02 mg/kg | Significant increase in circulating γδ T cells | 15 days | [1] |
| 5 mg/kg | Maximal effect on γδ T cell expansion | 15 days | [1] |
| 10 mg/kg | Maximal effect on γδ T cell expansion | 15 days | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments involving this compound.
In Vitro Vγ9Vδ2 T Cell Expansion and Activation
This protocol outlines the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent activation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
Recombinant human Interleukin-2 (IL-2)
-
Human PBMCs isolated from healthy donor buffy coats.
-
Target cells (e.g., K562 cell line)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-Vγ9, anti-Vδ2, anti-CD69, anti-CD107a)
-
ELISA kit for TNF-α and IFN-γ quantification.
Protocol:
-
PBMC Isolation: Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.
-
Vγ9Vδ2 T Cell Expansion:
-
Plate PBMCs at a density of 1 x 106 cells/mL in complete RPMI 1640 medium.
-
Add this compound to a final concentration of 1 µM and IL-2 to a final concentration of 100 U/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 12-14 days.
-
Every 2-3 days, add fresh medium containing IL-2 (100 U/mL).
-
-
Vγ9Vδ2 T Cell Purity Assessment: After the expansion period, assess the purity of the Vγ9Vδ2 T cell population using flow cytometry with antibodies against CD3, Vγ9, and Vδ2.
-
Activation Assay:
-
Harvest the expanded Vγ9Vδ2 T cells and resuspend in fresh medium.
-
Prepare target cells (e.g., K562) and pulse them with varying concentrations of this compound for 2-4 hours.
-
Wash the target cells to remove excess this compound.
-
Co-culture the expanded Vγ9Vδ2 T cells with the pulsed target cells at an effector-to-target (E:T) ratio of 10:1 for 4-6 hours.
-
-
Analysis:
-
Flow Cytometry: Stain the cells with antibodies against activation markers such as CD69 and degranulation marker CD107a to assess T cell activation.
-
ELISA: Collect the supernatant from the co-culture and quantify the concentration of secreted cytokines such as TNF-α and IFN-γ using an ELISA kit.
-
In Vivo Expansion of γδ T Cells in Cynomolgus Monkeys
This protocol is a summary of the in vivo study design to assess the expansion of γδ T cells.
Animal Model: Cynomolgus monkeys.
Treatment Regimen:
-
Administer this compound intravenously at doses ranging from 0.02 to 10 mg/kg.
-
To sustain the proliferation of γδ T cells, co-administer subcutaneous low doses of IL-2 daily for 15 days.
Monitoring:
-
Collect peripheral blood samples at regular intervals (e.g., baseline, and at different time points during and after the 15-day treatment period).
-
Perform flow cytometry on the blood samples to quantify the percentage and absolute number of circulating γδ T cells (Vγ9Vδ2+).
Conclusion
This compound is a highly effective and specific activator of human Vγ9Vδ2 T cells. Its potent immunostimulatory properties, demonstrated by a low nanomolar EC50 for TNF-α release and significant in vivo expansion of γδ T cells, make it a valuable tool for both basic immunological research and the development of novel cancer immunotherapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and utilize the therapeutic potential of this compound.
References
(E)-C-HDMAPP Ammonium: A Technical Guide to its Chemical Structure, Properties, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that has garnered significant interest in the field of immunology and cancer immunotherapy. As an effective activator of γδ T cells, a unique subset of cytotoxic lymphocytes, it holds considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of (E)-C-HDMAPP ammonium. Detailed experimental protocols for the expansion of γδ T cells and the assessment of their activation via TNF-α release are provided, along with a visualization of the key signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel immunotherapeutic strategies.
Chemical Structure and Properties
This compound, also known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate ammonium salt, is the pyrophosphonate analog of (E)-hydroxy-dimethylallyl pyrophosphate (HDMAPP). The replacement of an oxygen atom with a methylene (B1212753) group in the pyrophosphate moiety confers greater stability against hydrolysis, enhancing its potential as a therapeutic agent.[1][2]
Chemical Structure
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₂₃N₃O₇P₂ | [3] |
| Molecular Weight | 311.21 g/mol | [3] |
| CAS Number | 933030-60-5 | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in PBS (pH 7.2) | [2] |
| Stability | More stable against hydrolysis than its pyrophosphate counterpart. | [1][2] |
Biological Activity and Mechanism of Action
This compound is a potent activator of Vγ9Vδ2 T cells, the major subset of γδ T cells in human peripheral blood.[4] This activation leads to a robust immune response characterized by T cell proliferation, cytokine production, and cytotoxicity against target cells, such as tumor cells.[4][5]
In Vitro Activity
This compound induces potent stimulatory responses in Vγ9Vδ2 T cells in vitro, with a reported EC₅₀ of 0.91 nM for the release of Tumor Necrosis Factor-alpha (TNF-α).[4]
In Vivo Activity
In a study involving cynomolgus monkeys, intravenous administration of (E)-C-HDMAPP (0.02-10 mg/kg) for 15 days resulted in a significant increase in the number of circulating γδ T cells.[4] The maximal effect was observed at doses of 5 mg/kg and 10 mg/kg.[4]
Mechanism of Action: Vγ9Vδ2 T Cell Activation Signaling Pathway
The activation of Vγ9Vδ2 T cells by phosphoantigens like this compound is a complex process mediated by the butyrophilin family of proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1). The signaling cascade is initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of BTN3A1 on an antigen-presenting cell (APC) or a target cell. This binding event triggers a conformational change in BTN3A1, which then interacts with BTN2A1. This altered BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to the activation of downstream signaling pathways that result in T cell proliferation, cytokine secretion, and cytotoxic activity.
References
(E)-C-HDMAPP Ammonium: A Potent Activator of Vγ9Vδ2 T Cells for Immunotherapeutic Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(E)-C-HDMAPP ammonium (B1175870) is a synthetic phosphoantigen that has garnered significant interest in the field of immunology and cancer immunotherapy due to its potent and specific activation of human Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of the biological function and activity of (E)-C-HDMAPP ammonium, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of γδ T cell-mediated immunity.
Introduction
Vγ9Vδ2 T cells are a unique subset of unconventional T lymphocytes that play a crucial role in the immune surveillance of both infectious diseases and malignancies.[1] Unlike conventional αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphoantigens.[2] (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is the most potent natural phosphoantigen, produced by a wide range of pathogenic bacteria and parasites.[3] this compound is a synthetic analog of HMBPP, designed for enhanced stability and potent biological activity.[4]
Biological Function: Mechanism of Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by this compound is a cell-contact-dependent process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or target cells.[2][5] The signaling cascade can be summarized as follows:
-
Intracellular Binding: (E)-C-HDMAPP, being cell-permeable, enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.[6][7] This interaction is a critical initiating event in the activation cascade.
-
Conformational Change: The binding of (E)-C-HDMAPP to the B30.2 domain induces a conformational change in the BTN3A1 molecule.[6] This "inside-out" signaling alters the extracellular conformation of BTN3A1.
-
TCR Recognition: The altered conformation of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[2] The butyrophilin family member BTN2A1 has been identified as a crucial partner for BTN3A1 in forming the ligand complex that is recognized by the Vγ9Vδ2 TCR.[8]
-
T Cell Activation: Engagement of the Vγ9Vδ2 TCR triggers a downstream signaling cascade within the T cell, leading to its activation. This results in cellular proliferation, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and the exertion of potent cytotoxic activity against target cells.[9]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Human γδ T Cells by BTN3A1 Protein Stability and ATP-Binding Cassette Transporters [frontiersin.org]
- 6. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isolation and expansion of pure and functional γδ T cells [frontiersin.org]
The Phosphoantigen Pathway of (E)-C-HDMAPP Ammonium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the phosphoantigen pathway initiated by (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a potent activator of human Vγ9Vδ2 T cells. This pathway represents a critical avenue for harnessing the power of the innate immune system for therapeutic applications in oncology and infectious diseases.
Introduction to HMBPP and Vγ9Vδ2 T Cells
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also referred to as (E)-C-HDMAPP ammonium, is a small phosphorylated molecule produced by a wide range of pathogenic bacteria and parasites as an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is absent in humans, making HMBPP a unique pathogen-associated molecular pattern (PAMP).
Human Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to microbial infections and malignancy.[3][4] They are potently activated by phosphoantigens like HMBPP, exhibiting a bioactivity that is 10,000 to 10,000,000 times greater than any other natural compound, such as isopentenyl pyrophosphate (IPP).[1][3] Upon activation, these cells proliferate and exert robust effector functions, including cytotoxicity and the production of pro-inflammatory cytokines.[3][5]
The Core Signaling Pathway: An "Inside-Out" Mechanism
The activation of Vγ9Vδ2 T cells by HMBPP is a complex process that relies on the butyrophilin family of proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1).[3][6] The prevailing model for this interaction is an "inside-out" signaling mechanism.[7]
Pathway Description:
-
Internalization: HMBPP is internalized by an antigen-presenting cell (APC) or a target cell through an energy-dependent process.[7]
-
Intracellular Binding: Inside the cell, HMBPP binds to the intracellular B30.2 domain of BTN3A1.[1][8] This binding event is a critical first step in the signaling cascade.
-
Conformational Change and Heterodimerization: The binding of HMBPP to BTN3A1 induces a conformational change in the protein. This change facilitates the interaction between the intracellular domains of BTN3A1 and BTN2A1, leading to the formation of a heterodimer.[6][9]
-
Extracellular Signal: The intracellular conformational change is transmitted to the extracellular domains of the BTN3A1/BTN2A1 complex. The exact nature of this extracellular signal is still under investigation but is thought to involve a structural rearrangement that is recognizable by the Vγ9Vδ2 T cell receptor (TCR).
-
TCR Engagement and T Cell Activation: The altered extracellular conformation of the BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 TCR.[4] This engagement triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation, proliferation, and effector functions.[10][11]
HMBPP Signaling Pathway
Quantitative Data on HMBPP-Mediated Activation
The potency of HMBPP in activating Vγ9Vδ2 T cells has been quantified in numerous studies. The following tables summarize key quantitative data related to HMBPP's bioactivity.
Table 1: Bioactivity of HMBPP
| Parameter | Value | Reference |
| Bioactivity | 0.1 nM | [1] |
| Relative Potency | 10,000-10,000,000x > IPP | [1] |
| Vδ2 T Cell Activation | pico- to nanomolar concentrations | [10] |
Table 2: Cytokine Production by HMBPP-Activated Vγ9Vδ2 T Cells
| Cytokine | Condition | Observation | Reference |
| IFN-γ | HMBPP stimulation of PBMCs | Rapidly induced expression | [10] |
| IFN-γ | Co-culture with Mtb-infected macrophages | Significantly upregulated expression | [12] |
| TNF-α | Co-culture with Mtb-infected macrophages | Significantly upregulated expression | [12] |
| IL-10 | Co-culture with Mtb-infected macrophages | Down-regulated expression | [13] |
| IL-17A | Co-culture with Mtb-infected macrophages | Down-regulated expression | [13] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the HMBPP phosphoantigen pathway.
Vγ9Vδ2 T Cell Expansion Assay
Objective: To expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for functional assays.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2 (e.g., 5 ng/mL).[7]
-
Stimulation: Add HMBPP to the cell culture at a final concentration of 0.01 µM.[7]
-
Incubation: Culture the cells for 7-21 days, adding fresh IL-2 every 3 days.[7]
-
Purity Assessment: After the culture period, assess the percentage of Vγ9Vδ2 T cells (identified as Vγ9+ or Vδ2+ and CD3+) using flow cytometry.
-
Purification: If necessary, purify the expanded Vγ9Vδ2 T cells using negative selection magnetic beads.[7]
Cytokine Release Assay (ELISA)
Objective: To quantify the secretion of cytokines (e.g., IFN-γ, TNF-α) by HMBPP-activated Vγ9Vδ2 T cells.
Methodology:
-
Cell Co-culture: Co-culture expanded Vγ9Vδ2 T cells with target cells (e.g., tumor cell lines or infected macrophages) in the presence of varying concentrations of HMBPP.
-
Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), centrifuge the plates and collect the cell-free supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in the samples by interpolating from the standard curve.
BTN3A1 Knockout using CRISPR/Cas9
Objective: To validate the essential role of BTN3A1 in HMBPP-mediated Vγ9Vδ2 T cell activation.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a specific exon of the BTN3A1 gene.
-
Cas9 and gRNA Delivery: Transfect the target cell line (e.g., K562) with a plasmid encoding Cas9 nuclease and the designed gRNA, or deliver the Cas9/gRNA ribonucleoprotein complex directly.
-
Clonal Selection: Select and expand single-cell clones.
-
Genotyping: Screen the clones for mutations in the BTN3A1 gene by PCR and Sanger sequencing to identify clones with frameshift mutations leading to a functional knockout.
-
Functional Validation: Confirm the loss of BTN3A1 function by assessing the inability of HMBPP to induce Vγ9Vδ2 T cell-mediated lysis or cytokine production in co-culture assays with the knockout cells.[7]
Experimental Workflow for HMBPP Studies
Conclusion
The phosphoantigen pathway initiated by HMBPP offers a potent and specific mechanism for activating the anti-tumor and anti-microbial functions of Vγ9Vδ2 T cells. A thorough understanding of the molecular interactions and cellular responses involved is crucial for the successful development of novel immunotherapies. This guide provides a foundational overview of the core pathway, quantitative data, and key experimental methodologies to aid researchers in this endeavor. Further investigation into the precise structural changes in the BTN3A1/BTN2A1 complex and the downstream signaling events within the Vγ9Vδ2 T cell will continue to illuminate this exciting field of immunology.
References
- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 4. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 13. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo and In Vitro Effects of (E)-C-HDMAPP Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that acts as a powerful activator of human Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for immunotherapy. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of (E)-C-HDMAPP ammonium, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its biological activity. The information presented is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development.
Introduction
(E)-C-HDMAPP (amonium), the pyrophosphonate form of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), is a synthetic phosphoantigen that stimulates the proliferation and effector functions of Vγ9Vδ2 T cells.[1] The pyrophosphonate moiety enhances the compound's stability against hydrolysis compared to its pyrophosphate counterpart, making it more robust for experimental and potential therapeutic applications.[1] Vγ9Vδ2 T cells are a crucial component of the innate immune system, capable of recognizing and eliminating infected or transformed cells. Their activation by phosphoantigens makes them an attractive target for novel immunotherapeutic strategies against cancer and infectious diseases.
Mechanism of Action: Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by this compound is a complex process initiated by the recognition of the phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or target cells.[2][3]
The proposed signaling pathway is as follows:
-
This compound Uptake: The phosphoantigen enters the target cell.
-
Intracellular Binding to BTN3A1: Inside the cell, this compound binds to the intracellular B30.2 domain of the BTN3A1 protein.[3]
-
Conformational Change and Inside-Out Signaling: This binding event induces a conformational change in the BTN3A1 molecule, which is transmitted to its extracellular domain. This "inside-out" signaling mechanism is crucial for the subsequent interaction with the Vγ9Vδ2 T cell receptor (TCR).[3] All three BTN3A isoforms (BTN3A1, A2, and A3) appear to be involved in this activation process.[2]
-
Vγ9Vδ2 TCR Engagement: The altered conformation of the extracellular domain of BTN3A1, likely in conjunction with BTN2A1, is recognized by the Vγ9Vδ2 TCR on the surface of the γδ T cell.[1]
-
Downstream Signaling Cascade: Engagement of the Vγ9Vδ2 TCR triggers a downstream signaling cascade within the T cell. This cascade involves the activation of protein kinase C (PKC), which in turn leads to the phosphorylation of key signaling molecules including ERK1/2, p38 MAPK, and JNK.[4]
-
Transcription Factor Activation and Effector Functions: The activation of these MAPK pathways culminates in the activation of transcription factors such as NF-κB and AP-1.[4] These transcription factors then drive the expression of genes involved in T cell proliferation, cytokine production (e.g., TNF-α and IFN-γ), and cytotoxicity (e.g., perforin (B1180081) and granzymes).[5]
Signaling Pathway Diagram
References
- 1. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-C-HDMAPP Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP ammonium (B1175870), also known as (E)-1-hydroxy-2-methylbut-2-enyl 4-pyrophosphonate, is a potent synthetic phosphoantigen that acts as a highly effective activator of human γδ T cells.[1][2][3][4] These immune cells play a crucial role in the body's defense against infections and malignancies. (E)-C-HDMAPP is a more stable isosteric analogue of the natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP). Its pyrophosphonate moiety is significantly less susceptible to chemical and enzymatic hydrolysis compared to the pyrophosphate group in HDMAPP, leading to improved stability in solution and in the vascular system.[3] This enhanced stability, combined with its potent biological activity, makes (E)-C-HDMAPP a promising candidate for the development of novel immunotherapies.
Biological Activity
(E)-C-HDMAPP stimulates Vγ9Vδ2 T cells, the major subset of γδ T cells in peripheral blood, leading to their proliferation and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This activation is highly potent, with an EC50 value of 0.91 nM for TNF-α release from human Vγ9Vδ2 T cells in vitro.[1][2][3] In vivo studies in non-human primates (cynomolgus monkeys) have demonstrated that intravenous administration of (E)-C-HDMAPP significantly increases the number of circulating γδ T cells.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of (E)-C-HDMAPP ammonium.
| Parameter | Value | Species | Reference |
| EC50 (TNF-α release) | 0.91 nM | Human | [1][2][3] |
| In vivo effective dose | Starting at 0.02 mg/kg (i.v.) | Cynomolgus | [1] |
| Maximal effect in vivo | 5 mg/kg and 10 mg/kg (i.v.) | Cynomolgus | [1] |
Experimental Protocols
The following is a representative multi-step synthesis protocol for this compound, based on general methodologies for the synthesis of phosphoantigen analogues. For the exact, validated procedure, it is recommended to consult the primary literature, specifically Boëdec A, et al. J Med Chem. 2008 Mar 27;51(6):1747-54.
Materials and Reagents
-
(E)-4-hydroxy-3-methyl-but-2-en-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Bis(2-cyanoethoxy) (diisopropylamino)phosphine
-
1H-Tetrazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Isopropylphosphonic dichloride
-
Triethylamine
-
Ammonium hydroxide (B78521) solution (28-30%)
-
Methanol
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Protocol
Step 1: Protection of (E)-4-hydroxy-3-methyl-but-2-en-1-ol
-
Dissolve (E)-4-hydroxy-3-methyl-but-2-en-1-ol in anhydrous dichloromethane (DCM).
-
Add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield (E)-4-(tert-butyldimethylsilyloxy)-3-methyl-but-2-en-1-ol.
Step 2: Synthesis of the Protected Pyrophosphonate Precursor
-
Dissolve the protected alcohol from Step 1 in anhydrous DCM.
-
In a separate flask, prepare the phosphitylating reagent by reacting bis(2-cyanoethoxy)(diisopropylamino)phosphine with 1H-tetrazole in anhydrous DCM.
-
Add the phosphitylating reagent to the solution of the protected alcohol and stir at room temperature for 1-2 hours.
-
To the resulting phosphite (B83602) triester, add a solution of the mono-isopropyl phosphonate (B1237965) (prepared by reacting isopropylphosphonic dichloride with water and triethylamine) and an oxidizing agent like m-CPBA at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Purify the resulting protected pyrophosphonate by silica gel column chromatography.
Step 3: Deprotection and Formation of the Ammonium Salt
-
Dissolve the purified, protected pyrophosphonate from Step 2 in a solution of ammonium hydroxide in methanol.
-
Stir the mixture at room temperature for 12-16 hours to cleave both the TBDMS and the cyanoethyl protecting groups.[5][6] The cyanoethyl groups are removed via a β-elimination mechanism in the presence of ammonium hydroxide.[5][6]
-
Monitor the deprotection by an appropriate method (e.g., LC-MS or ³¹P NMR).
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by ion-exchange chromatography to yield the final product, (E)-C-HDMAPP, as the ammonium salt.
-
Lyophilize the purified product to obtain a stable, solid powder.
Visualizations
Signaling Pathway
Caption: Signaling pathway of γδ T cell activation by (E)-C-HDMAPP.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: (E)-C-HDMAPP Ammonium Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP ammonium (B1175870) (full name: (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, triammonium (B15348185) salt) is a potent phosphoantigen that plays a crucial role in immunology research.[1][2] It is a highly effective activator of a subset of T cells known as gamma-delta (γδ) T cells, specifically the Vγ9Vδ2 subtype.[1][3] This activation leads to the proliferation of these immune cells and the production of key signaling molecules like Tumor Necrosis Factor-alpha (TNF-α), making (E)-C-HDMAPP ammonium a valuable tool for studying immune responses, particularly in the context of cancer immunotherapy and vaccine development.[4] Understanding the solubility of this compound in various solvents is critical for the design and reproducibility of in vitro and in vivo experiments.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂₃N₃O₇P₂ | [2][3] |
| Molecular Weight | ~311.21 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| CAS Number | 933030-60-5 | [2][3] |
Solubility Data
As a triammonium salt, this compound exhibits high aqueous solubility due to the ionic interactions between the polar phosphate (B84403) groups and water molecules.[5] Detailed quantitative solubility data in a wide range of organic solvents is not extensively published. However, the available data and qualitative descriptions are summarized below.
| Solvent | Solubility | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | This is a commonly used buffer for biological experiments. |
| Water | High | The compound is a triammonium salt, which generally confers high aqueous solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | Information not available. | Researchers may need to determine the solubility for their specific experimental needs. |
| Ethanol | Information not available. | Researchers may need to determine the solubility for their specific experimental needs. |
| Methanol | Information not available. | Researchers may need to determine the solubility for their specific experimental needs. |
Protocols
General Protocol for Preparing Aqueous Stock Solutions
This protocol describes the preparation of a 1 mg/mL stock solution in PBS (pH 7.2).
Materials:
-
This compound solid
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound solid.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
The stock solution is ready for use in downstream applications. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocol for Determining Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method to determine the solubility of this compound in a solvent of interest.[6]
Materials:
-
This compound solid
-
Solvent of interest (e.g., DMSO, Ethanol, cell culture media)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound solid to a vial. The presence of undissolved solid is crucial.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the saturated solution from the excess solid by centrifugation at high speed.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the clear, filtered supernatant using a validated analytical method such as HPLC.
-
The experiment should be performed in triplicate to ensure accuracy.
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: this compound signaling pathway.
References
- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]
- 3. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (E)-C-HDMAPP Ammonium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP (ammonium salt), also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate triammonium (B15348185) salt, is a potent phosphoantigen that stimulates the proliferation of γδ-T lymphocytes.[1][2] As the pyrophosphonate form of (E)-HDMAPP, it exhibits enhanced stability in solution and in vascular circulation due to its resistance to chemical and enzymatic hydrolysis.[1][3][4] This makes it a valuable tool for in vitro and in vivo studies of γδ-T cell activation and for the development of immunotherapeutic strategies.[2] (E)-C-HDMAPP ammonium (B1175870) salt potently activates Vγ9Vδ2 T cells and stimulates the synthesis of tumor necrosis factor (TNF-α).[1][4][5]
These application notes provide detailed protocols for the preparation and use of (E)-C-HDMAPP ammonium salt for cell culture experiments.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound salt is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₇P₂ • 3NH₄ | [1] |
| Formula Weight | 311.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | [1][3] |
| Purity | ≥95% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Activity
This compound salt is a highly potent activator of a specific subset of T cells. Its biological activity is summarized in the table below.
| Parameter | Value | Cell Type |
| EC₅₀ for Vγ9Vδ2 T cell binding | 0.39 nM | Vγ9Vδ2 T cells |
| IC₅₀ for TNF-α synthesis stimulation | 0.91 nM | γδ-T lymphocytes[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound salt for use in cell culture.
Materials:
-
This compound salt powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a biological safety cabinet using sterile techniques to prevent microbial contamination.[6]
-
Weighing: Carefully weigh the desired amount of this compound salt powder. Due to the small quantities often required, it is advisable to weigh the compound outside the cabinet and immediately transfer it to the sterile environment.[6]
-
Dissolution: Dissolve the powder in sterile PBS (pH 7.2) to a desired stock concentration. A common stock concentration is 1 mg/mL. Given its solubility of 10 mg/mL in PBS, this should dissolve readily.[1][3] To enhance solubility, the tube can be gently warmed to 37°C and vortexed or sonicated for a short period.[3]
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube to ensure sterility.[6]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[3]
Protocol 2: Treatment of Cells with this compound Salt
This protocol outlines the general procedure for treating cells in culture with the prepared this compound salt stock solution.
Materials:
-
Cultured cells (e.g., peripheral blood mononuclear cells containing γδ-T cells)
-
Complete cell culture medium appropriate for the cell type
-
Prepared sterile stock solution of this compound salt
-
Sterile multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate. The optimal seeding density will depend on the cell type and the duration of the experiment.[8]
-
Preparation of Working Solution: Dilute the stock solution of this compound salt to the desired final concentration in complete cell culture medium. It is crucial to prepare this working solution fresh for each experiment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound salt. Include appropriate controls, such as a vehicle control (medium with the same amount of PBS used for dilution).
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂. The incubation time will vary depending on the specific assay being performed.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as assessing cell proliferation, cytokine production (e.g., TNF-α), or cytotoxicity.
Visualizations
Signaling Pathway of γδ-T Cell Activation
The following diagram illustrates the proposed signaling pathway for the activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP.
Caption: Proposed mechanism of Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.
Experimental Workflow for Cell Culture Preparation
The diagram below outlines the general workflow for preparing this compound salt for cell culture experiments.
Caption: Workflow for preparing (E)-C-HDMAPP for cell culture.
References
- 1. netascientific.com [netascientific.com]
- 2. Buy HDMAPP (ammonium salt) | 443892-56-6 | >98% [smolecule.com]
- 3. glpbio.cn [glpbio.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy HDMAPP (ammonium salt) [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]
- 8. bitesizebio.com [bitesizebio.com]
In vitro assay for testing (E)-C-HDMAPP ammonium activity
Application Notes & Protocols
Topic: In Vitro Assay for Testing (E)-C-HDMAPP Ammonium (B1175870) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-C-HDMAPP ammonium is a potent synthetic phosphoantigen that acts as a highly effective activator of human Vγ9Vδ2 T cells.[1] These cells are a subset of γδ T lymphocytes that play a crucial role in the immune response to microbial infections and malignancy. The activation of Vγ9Vδ2 T cells by this compound leads to a cascade of downstream signaling events, culminating in the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2] This document provides a detailed protocol for an in vitro assay to quantify the bioactivity of this compound by measuring TNF-α release from isolated human Vγ9Vδ2 T cells.
Signaling Pathway of Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by phosphoantigens such as this compound is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule.[3][4] The intracellular B30.2 domain of BTN3A1 binds to the phosphoantigen, inducing a conformational change in the extracellular domain of BTN3A1.[4] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production.[3][4]
Experimental Workflow
The following diagram outlines the major steps of the in vitro assay for determining this compound activity.
Data Presentation
The following tables summarize representative quantitative data for the dose-dependent release of TNF-α from Vγ9Vδ2 T cells upon stimulation with this compound.
Table 1: Dose-Response of this compound on TNF-α Release
| This compound (nM) | Mean TNF-α (pg/mL) | Standard Deviation (pg/mL) |
| 0.00 | 50 | 15 |
| 0.01 | 150 | 25 |
| 0.10 | 450 | 40 |
| 1.00 | 1200 | 110 |
| 10.00 | 2500 | 200 |
| 100.00 | 3500 | 280 |
| 1000.00 | 3800 | 300 |
Table 2: Summary of Potency
| Compound | EC50 (nM) |
| This compound | 0.91 |
Experimental Protocols
Protocol 1: Isolation and Expansion of Human Vγ9Vδ2 T Cells
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human IL-2
-
Anti-human Vδ2 TCR antibody (PE-conjugated)
-
Anti-PE MicroBeads
-
MACS separation columns and magnet
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Vγ9Vδ2 T Cell Labeling: Resuspend PBMCs in MACS buffer and incubate with PE-conjugated anti-human Vδ2 TCR antibody for 30 minutes at 4°C.
-
Magnetic Labeling: Wash the cells and resuspend in MACS buffer. Add Anti-PE MicroBeads and incubate for 15 minutes at 4°C.
-
Magnetic Separation: Wash the cells and apply them to a MACS column placed in a magnetic field. Collect the magnetically labeled Vγ9Vδ2 T cells.
-
Cell Expansion: Culture the isolated Vγ9Vδ2 T cells in complete RPMI-1640 medium supplemented with human IL-2 (1000 U/mL). Expand the cells for 10-14 days, adding fresh medium and IL-2 every 2-3 days.
Protocol 2: this compound Stimulation and TNF-α Release Assay
Materials:
-
Expanded human Vγ9Vδ2 T cells
-
This compound
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Plating: Seed the expanded Vγ9Vδ2 T cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.01 nM to 1000 nM.
-
Cell Stimulation: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α analysis.
Protocol 3: Quantification of TNF-α by ELISA
Procedure:
Follow the instructions provided with the commercial Human TNF-α ELISA kit. A general procedure is outlined below:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the TNF-α standards and determine the concentration of TNF-α in the samples. Plot the TNF-α concentration against the log of the this compound concentration to determine the EC50 value.
References
- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of TNF-alpha by human V gamma 9V delta 2 T cells via engagement of Fc gamma RIIIA, the low affinity type 3 receptor for the Fc portion of IgG, expressed upon TCR activation by nonpeptidic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes & Protocols for Preclinical Evaluation of (E)-C-HDMAPP Ammonium
Disclaimer: The compound "(E)-C-HDMAPP ammonium" is not referenced in publicly available scientific literature. The following application notes are based on the scientific inference that the compound's nomenclature suggests it is a phosphoantigen, a class of molecules that includes (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1][2][3][4] Phosphoantigens are potent activators of a specific human immune cell subset known as Vγ9Vδ2 T cells.[3][4][5][6] These cells are recognized for their role in immune surveillance against tumors and infectious agents.[6][7][8] The protocols provided are therefore tailored for a Vγ9Vδ2 T cell agonist.
Application Notes: Animal Model Selection
The preclinical evaluation of a human Vγ9Vδ2 T cell agonist like the putative (E)-C-HDMAPP ammonium (B1175870) presents a unique challenge: common rodent models such as mice and rats lack a functionally equivalent Vγ9Vδ2 T cell population.[9][10] Therefore, specialized animal models are required to assess the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety. The primary recommended models are humanized mice for efficacy and PK/PD studies, and non-human primates (NHPs) for comprehensive PK/PD and safety evaluations.
Humanized Mouse Models
Humanized mice are immunodeficient animals engrafted with human immune system components, providing an invaluable in vivo platform for studying human-specific immunotherapies.[11][12][13]
-
Model Description: Severe combined immunodeficient (SCID) mice, most commonly NOD-scid gamma (NSG) strains, are engrafted with human CD34+ hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).[14][15] HSC-engrafted mice develop a multi-lineage human immune system over several months, including Vγ9Vδ2 T cells, making them suitable for long-term studies.[11][15] PBMC-engrafted models offer rapid immune reconstitution but are limited to short-term studies due to the risk of Graft-versus-Host Disease (GvHD).[11][14]
-
Application: These models are the gold standard for in vivo efficacy testing.[12] Human tumor cells (either from cell lines in a Cell-Line-Derived Xenograft, CDX, model or from patients in a Patient-Derived Xenograft, PDX, model) can be implanted to assess the anti-tumor activity of this compound in the context of a human immune system.[12][13]
-
Key Readouts:
Non-Human Primate (NHP) Models
NHPs, such as cynomolgus or rhesus macaques, possess a Vγ9Vδ2 T cell population that is functionally analogous to that in humans, making them a highly relevant translational model.
-
Model Description: Healthy, purpose-bred NHPs are used for these studies. Their Vγ9Vδ2 T cells respond to phosphoantigens like HMBPP, often in combination with low-dose interleukin-2 (B1167480) (IL-2) to support T cell expansion.[2]
-
Application: NHPs are crucial for evaluating the pharmacokinetics, pharmacodynamics, and, most importantly, the safety and toxicology of novel phosphoantigens before human clinical trials.[16][17] They can help identify potential target organs for toxicity and establish a safe starting dose for first-in-human studies.[16][18]
-
Key Readouts:
Data Presentation
Quantitative data from preclinical studies should be summarized to facilitate comparison and interpretation.
Table 1: In Vitro Potency of Vγ9Vδ2 T Cell Agonists
| Compound | Assay | Target Cells | EC50 (nM) | Hill Slope | Reference |
|---|---|---|---|---|---|
| HMBPP | IFN-γ Secretion | K562 Leukemia Cells | 0.06 | - | [21] |
| C-HMBPP (stable analog) | IFN-γ Secretion | K562 Leukemia Cells | 8.4 - 100+ µM (time-dependent) | 0.71 | [22][23] |
| Zoledronate | IFN-γ Secretion | K562 Leukemia Cells | ~500 | > 2 | [10][21] |
| HMBP Pro-drug 5b | IFN-γ Secretion | Bladder Cancer Cells | 0.45 | - |[21] |
Table 2: Example In Vivo Pharmacodynamic Data in NHPs
| Treatment Group | Parameter | Day 0 (baseline) | Day 7 (peak) | Day 21 | Reference |
|---|---|---|---|---|---|
| HMBPP + IL-2 | Absolute Vγ2Vδ2 T cells/µl blood | < 10 | > 1000 | ~100 | [2] |
| HMBPP + IL-2 | % Vγ2Vδ2 of CD3+ T cells | < 0.5% | ~40% | ~5% | [2] |
| IL-2 only | Absolute Vγ2Vδ2 T cells/µl blood | < 10 | < 50 | < 20 |[2] |
Experimental Protocols
Protocol: Anti-Tumor Efficacy in Humanized Mice
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an HSC-engrafted humanized mouse model bearing a human tumor xenograft.
-
Model Generation:
-
Acquire immunodeficient mice (e.g., NSG mice, 6-8 weeks old).
-
Engraft mice with human CD34+ HSCs. Allow 12-16 weeks for robust human immune system reconstitution.
-
Confirm human immune cell engraftment (human CD45+ cells > 25%) via flow cytometry of peripheral blood.[14]
-
-
Tumor Implantation:
-
Implant human tumor cells (e.g., 5 x 10^6 Daudi lymphoma cells) subcutaneously into the flank of each mouse.[24]
-
Monitor tumor growth using caliper measurements. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., saline) on the same schedule as the treatment group.
-
Group 2 (Treatment): Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, intravenously, twice weekly for 3 weeks).
-
(Optional) Group 3 (Positive Control): Administer a known Vγ9Vδ2 T cell agonist if available.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[12]
-
Collect peripheral blood weekly for pharmacodynamic analysis (flow cytometry for Vγ9Vδ2 T cell frequency and activation markers like CD69).[10][25]
-
Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or upon signs of significant morbidity.
-
-
Terminal Analysis:
-
At the end of the study, collect tumors and spleens.
-
Perform histological analysis on tumors to assess immune cell infiltration (e.g., IHC for human CD3).
-
Analyze immune cell populations in the spleen and tumor via multi-color flow cytometry.
-
Protocol: Pharmacodynamic & Safety Study in NHPs
This protocol is designed to assess the activation of Vγ9Vδ2 T cells and the general safety profile of this compound in cynomolgus macaques.
-
Animal Selection and Baseline:
-
Select healthy, adult cynomolgus monkeys.
-
Acclimate animals and collect baseline data, including complete blood counts (CBC), serum chemistry, and baseline immune cell profiles via flow cytometry from peripheral blood.
-
-
Dosing and Groups:
-
Randomize animals into groups (n=3-4 per group).
-
Group 1 (Vehicle Control): Administer vehicle.
-
Group 2 (Low Dose): Administer this compound at dose X.
-
Group 3 (High Dose): Administer this compound at dose Y.
-
(Optional) Co-administer low-dose IL-2 (e.g., 100,000 U/kg) to support T cell proliferation, as is common in such studies.[2][10]
-
-
Sample Collection and Monitoring:
-
Perform daily clinical observations for signs of toxicity.
-
Collect blood at multiple time points (e.g., pre-dose, 2h, 6h, 24h, 48h, Day 7, Day 14, Day 21) for PK, PD, and safety analysis.
-
-
Pharmacodynamic Analysis:
-
Use multi-color flow cytometry to quantify the absolute number and percentage of Vγ9Vδ2 T cells.
-
Measure expression of activation markers (e.g., CD69, CD25) and cytotoxic markers (e.g., perforin, granzyme B) on Vγ9Vδ2 T cells.[2][26]
-
Measure serum cytokine levels (e.g., IFN-γ, TNF-α) to monitor immune activation and assess risk of cytokine release syndrome.[18]
-
-
Safety & Toxicology Analysis:
Visualization: Diagrams
Signaling Pathway
Caption: Vγ9Vδ2 T cell activation by a phosphoantigen like this compound.
Experimental Workflow
Caption: Experimental workflow for an anti-tumor efficacy study in humanized mice.
References
- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Opportunities and challenges in development of phosphoantigens as Vγ9Vδ2 T cell agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecules and Mechanisms Implicated in the Peculiar Antigenic Activation Process of Human Vγ9Vδ2 T Cells [frontiersin.org]
- 9. In Vivo PET Tracking of 89Zr-Labeled Vγ9Vδ2 T Cells to Mouse Xenograft Breast Tumors Activated with Liposomal Alendronate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adoptively transferred Vγ9Vδ2 T cells show potent antitumor effects in a preclinical B cell lymphomagenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Humanized Mice in Immuno-Oncology Research: Progress & Challenges - Creative Biolabs [creative-biolabs.com]
- 12. Humanized Mouse Models for Immuno-Oncology Research - InnoSer [innoserlaboratories.com]
- 13. Humanized mouse models for immuno-oncology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Humanized Immune Mouse Models: Emerging Applications for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. cddf.org [cddf.org]
- 17. google.com [google.com]
- 18. Preclinical Toxicology Service for Cancer Vaccine - Creative Biolabs [creative-biolabs.com]
- 19. iitri.org [iitri.org]
- 20. Preclinical Immunotoxicology Research | Altasciences [altasciences.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of a phosphoantigen prodrug that potently activates Vγ9Vδ2 T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. JCI Insight - Adoptively transferred Vγ9Vδ2 T cells show potent antitumor effects in a preclinical B cell lymphomagenesis model [insight.jci.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of γδ T Cells Following (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (C-HDMAPP) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human γδ T cells are a unique subset of unconventional T lymphocytes that play a crucial role in both innate and adaptive immunity. The major circulating subset, Vγ9Vδ2 T cells, can be potently activated by small non-peptide phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (C-HDMAPP), which is a metabolite produced by many pathogens and tumor cells. This activation is mediated through the butyrophilin family of molecules, specifically BTN3A1 and BTN2A1, and is independent of major histocompatibility complex (MHC) presentation. Upon activation, Vγ9Vδ2 T cells exhibit robust effector functions, including proliferation, cytokine production, and cytotoxicity against infected or malignant cells.
These application notes provide a comprehensive guide to the analysis of γδ T cell activation following stimulation with C-HDMAPP ammonium (B1175870) salt using multiparameter flow cytometry. Detailed protocols for peripheral blood mononuclear cell (PBMC) isolation, γδ T cell stimulation, and subsequent immunophenotyping are provided, along with expected quantitative outcomes and a visualization of the underlying signaling pathway.
Data Presentation
Table 1: Expected Phenotypic and Functional Changes in Vγ9Vδ2 T Cells After C-HDMAPP Stimulation
This table summarizes the anticipated changes in the expression of key activation and functional markers on Vγ9Vδ2 T cells following stimulation with C-HDMAPP. The data presented are representative and may vary depending on the donor, experimental conditions, and reagents used.
| Marker | Type | Unstimulated Control (% Positive) | C-HDMAPP Stimulated (% Positive) | Optimal Incubation Time |
| CD69 | Early Activation | < 5% | > 40% | 4 - 6 hours |
| CD25 | Late Activation | < 10% | > 30% | 24 - 48 hours |
| CD107a | Degranulation | < 5% | > 25% | 4 - 6 hours |
| IFN-γ | Intracellular Cytokine | < 2% | > 30% | 4 - 6 hours |
| Granzyme B | Cytotoxic Granule | > 60% | > 80% (Increased MFI) | 24 - 48 hours |
MFI: Mean Fluorescence Intensity
Signaling Pathway
The activation of Vγ9Vδ2 T cells by C-HDMAPP is initiated by the binding of this phosphoantigen to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule on an antigen-presenting cell or target cell. This binding event induces a conformational change in BTN3A1, which then acts as a molecular glue, promoting its interaction with butyrophilin 2A1 (BTN2A1). This heteromeric association on the cell surface is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to downstream signaling and T cell activation.
Caption: C-HDMAPP-induced Vγ9Vδ2 T cell activation pathway.
Experimental Workflow
The overall workflow for analyzing γδ T cell activation involves isolating PBMCs, stimulating them with C-HDMAPP, staining for cell surface and intracellular markers, and finally, acquiring and analyzing the data using flow cytometry.
Caption: Experimental workflow for γδ T cell activation analysis.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer, leaving the buffy coat (containing PBMCs) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., using Trypan Blue).
Protocol 2: C-HDMAPP Stimulation of PBMCs
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
(E)-C-HDMAPP ammonium salt stock solution (e.g., 1 mM in water, sterile-filtered)
-
Recombinant human IL-2 (optional, for co-stimulation)
-
96-well round-bottom culture plates
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine analysis
-
Anti-CD107a antibody (for degranulation assay)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare the following experimental conditions in triplicate:
-
Unstimulated Control: Add 2 µL of sterile water.
-
C-HDMAPP Stimulation: Add C-HDMAPP to a final concentration of 1 nM. Note: It is recommended to perform a dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) to determine the optimal concentration for your specific experimental setup.
-
Positive Control (optional): PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
If assessing degranulation, add a fluorescently conjugated anti-CD107a antibody at the beginning of the stimulation.
-
Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will depend on the markers being analyzed:
-
Early Activation (CD69) and Degranulation (CD107a): 4-6 hours.
-
Intracellular Cytokines (IFN-γ): 4-6 hours. Add a protein transport inhibitor for the last 4 hours of incubation.
-
Late Activation (CD25) and Cytotoxic Granules (Granzyme B): 24-48 hours. If analyzing intracellular Granzyme B, add a protein transport inhibitor for the last 4 hours of the incubation period.
-
-
(Optional) For experiments longer than 24 hours, low-dose IL-2 (e.g., 50 IU/mL) can be added to support cell viability and proliferation.
Protocol 3: Flow Cytometry Staining
Materials:
-
Stimulated and control PBMCs from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-pan-γδ TCR
-
Anti-Vδ2 TCR
-
Anti-CD69
-
Anti-CD25
-
Anti-IFN-γ
-
Anti-Granzyme B
-
-
Fixation/Permeabilization Buffer Kit
-
96-well V-bottom plate
-
Centrifuge
Procedure:
-
After stimulation, transfer the cells to a 96-well V-bottom plate and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 100 µL of PBS containing a fixable viability dye. Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 200 µL of FACS buffer and centrifuge.
-
Prepare a cocktail of surface antibodies (anti-CD3, anti-pan-γδ TCR, anti-Vδ2, anti-CD69, anti-CD25) in FACS buffer.
-
Resuspend the cell pellets in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol of the Fixation/Permeabilization buffer kit.
-
Prepare a cocktail of intracellular antibodies (anti-IFN-γ, anti-Granzyme B) in the permeabilization buffer.
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition on a flow cytometer.
Data Analysis and Gating Strategy
A sequential gating strategy should be employed to accurately identify and quantify the activated Vγ9Vδ2 T cell population.
-
Gate on singlets using FSC-A vs. FSC-H.
-
Gate on lymphocytes based on FSC-A vs. SSC-A.
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on T cells by selecting the CD3+ population.
-
Gate on γδ T cells by selecting the pan-γδ TCR+ population from the CD3+ gate.
-
Gate on Vδ2 T cells by selecting the Vδ2+ population from the γδ T cell gate.
-
Analyze the expression of CD69, CD25, CD107a, IFN-γ, and Granzyme B on the gated Vδ2 T cell population and compare the percentage of positive cells and MFI between unstimulated and C-HDMAPP-stimulated samples.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the detailed analysis of γδ T cell responses to C-HDMAPP stimulation. By employing multiparameter flow cytometry, researchers can gain valuable insights into the activation state, cytotoxic potential, and cytokine profile of this important immune cell population. This information is critical for advancing our understanding of γδ T cell biology and for the development of novel immunotherapies targeting these cells in the context of infectious diseases and cancer.
Measuring TNF-α Secretion in Response to (E)-C-HDMAPP Ammonium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that acts as a highly effective activator of human Vγ9Vδ2 T cells.[1] This activation triggers a cascade of downstream signaling events, culminating in the robust secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). The ability to precisely measure TNF-α secretion in response to (E)-C-HDMAPP ammonium is critical for understanding the immunomodulatory properties of this compound and for the development of novel immunotherapies targeting Vγ9Vδ2 T cells.
This document provides detailed application notes and experimental protocols for the in vitro measurement of TNF-α secretion from human peripheral blood mononuclear cells (PBMCs) or isolated Vγ9Vδ2 T cells following stimulation with this compound.
Principle of the Assay
The assay is based on the principle of stimulating a population of immune cells containing Vγ9Vδ2 T cells with this compound. The activation of these cells leads to the synthesis and release of TNF-α into the cell culture supernatant. The concentration of the secreted TNF-α is then quantified using a sensitive and specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The potency of this compound in inducing TNF-α secretion is demonstrated by its low half-maximal effective concentration (EC50).
| Compound | EC50 for TNF-α Release (nM) | Cell Type |
| This compound | 0.91 | Human Vγ9Vδ2 T cells |
| Table 1: Potency of this compound in inducing TNF-α secretion. Data sourced from Boëdec A, et al. J Med Chem. 2008.[1] |
Signaling Pathway
The activation of Vγ9Vδ2 T cells by this compound is a T cell receptor (TCR)-dependent process that requires the involvement of the butyrophilin 3A1 (BTN3A1) molecule. Upon binding of this compound, a conformational change is induced in the intracellular domain of BTN3A1, which is recognized by the Vγ9Vδ2 TCR. This recognition initiates a downstream signaling cascade involving the activation of key transcription factors such as NF-κB and AP-1, which in turn drive the expression and secretion of TNF-α.
Caption: Vγ9Vδ2 T cell activation by this compound.
Experimental Protocols
This section provides a detailed workflow and specific protocols for measuring TNF-α secretion in response to this compound.
Experimental Workflow
Caption: Workflow for TNF-α secretion measurement.
Protocol 1: Isolation of Human PBMCs
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration as required for the assay.
Protocol 2: Stimulation of PBMCs and Vγ9Vδ2 T cells
-
Cell Seeding: Seed the PBMCs or purified Vγ9Vδ2 T cells in a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions to obtain the desired concentrations for the dose-response analysis (e.g., ranging from 0.01 nM to 100 nM).
-
Stimulation: Add 100 µL of the various concentrations of this compound to the respective wells. For the negative control, add 100 µL of medium without the compound. A positive control, such as phytohemagglutinin (PHA) at 5 µg/mL, can also be included.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
Protocol 3: Quantification of TNF-α by ELISA
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. A typical sandwich ELISA procedure involves the following steps:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a series of TNF-α standards to the wells.
-
Detection Antibody: Add a biotinylated detection antibody specific for human TNF-α.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Development: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the experimental samples. The EC50 value can be calculated by plotting the TNF-α concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Materials and Reagents
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated Vγ9Vδ2 T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Human TNF-α ELISA Kit
-
96-well flat-bottom culture plates
-
Sterile laboratory consumables (pipettes, tubes, etc.)
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the accurate and reproducible measurement of TNF-α secretion in response to this compound. These methods are essential for researchers and drug developers working to harness the therapeutic potential of Vγ9Vδ2 T cell activation in various disease contexts. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data for advancing the field of immunotherapy.
References
Application Notes and Protocols for (E)-C-HDMAPP Ammonium in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP (HMBPP) ammonium (B1175870) is a potent phosphoantigen that acts as a powerful activator of a specific subset of immune cells known as gamma delta T cells (γδ T cells), particularly those expressing the Vγ9Vδ2 T cell receptor.[1] In the context of cancer research, (E)-C-HDMAPP ammonium does not target cancer cells directly. Instead, it serves as a critical tool for stimulating and expanding γδ T cells, which possess the innate ability to recognize and eliminate a broad range of cancer cells. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical cancer research, focusing on in vitro cytotoxicity assays and in vivo tumor models.
Mechanism of Action
This compound is recognized by the Vγ9Vδ2 T cell receptor, leading to the activation and proliferation of these potent immune effector cells. Activated γδ T cells can then identify and kill tumor cells through several mechanisms:
-
Granzyme and Perforin (B1180081) Pathway: Upon recognizing a tumor cell, γδ T cells release cytotoxic granules containing perforin and granzymes. Perforin forms pores in the cancer cell's membrane, allowing granzymes to enter and initiate a caspase cascade, leading to apoptosis (programmed cell death).
-
Death Receptor Pathway: Activated γδ T cells can express death ligands, such as Fas Ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL), on their surface. The binding of these ligands to their respective death receptors (Fas and TRAIL-R) on the cancer cell surface also triggers the caspase cascade and induces apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of this compound and the anti-tumor efficacy of activated γδ T cells.
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ for TNF-α release | 0.91 nM | Human γδ T cells | [2] |
| EC₅₀ for T cell binding | 0.39 nM | Human Vγ9Vδ2 T cells |
Table 1: In Vitro Bioactivity of this compound
| Effector:Target Ratio | % Cytotoxicity (Specific Lysis) | Cancer Cell Line | Assay Type | Reference |
| 1:1 | 16.05 ± 1.74% | THP-1 | Flow Cytometry | [3] |
| 5:1 | ~30% | SGC-7901 | CCK-8 | [4] |
| 10:1 | 47.74 ± 2.94% | THP-1 | Flow Cytometry | [3] |
| 20:1 | 64.06 ± 4.07% | THP-1 | Flow Cytometry | [3] |
| 40:1 | ~70% | Tumor Cells | Non-radioactive | [5] |
Table 2: In Vitro Cytotoxicity of Activated γδ T Cells Against Cancer Cells
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Glioblastoma Mouse | Intratumoral injection of 2 x 10⁶ human γδ T cells | Significant reduction | [6] |
| Breast Cancer Mouse | Intravenous injection of 20 x 10⁶ human γδ T cells | Significant reduction | |
| B Cell Lymphoma Mouse | Intravenous injection of 5-10 x 10⁶ Vδ2+ T cells | Dramatic reduction |
Table 3: In Vivo Anti-Tumor Efficacy of Activated γδ T Cells
Experimental Protocols
Protocol 1: In Vitro Expansion and Activation of Human γδ T Cells
This protocol describes the expansion and activation of human γδ T cells from peripheral blood mononuclear cells (PBMCs) using this compound.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound salt
-
Recombinant human Interleukin-2 (IL-2)
-
Human PBMCs isolated from healthy donor blood
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the PBMCs at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add this compound to the cell culture at a final concentration of 1-5 µM.
-
Add recombinant human IL-2 to the culture at a final concentration of 100-200 IU/mL.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Every 2-3 days, assess cell proliferation and viability. Add fresh medium containing IL-2 to maintain a cell density of 1-2 x 10⁶ cells/mL.
-
After 10-14 days, the culture should be highly enriched with Vγ9Vδ2 T cells. Confirm the purity of the γδ T cell population using flow cytometry with antibodies against CD3 and Vδ2-TCR.
Protocol 2: γδ T Cell-Mediated Cytotoxicity Assay
This protocol details a non-radioactive, flow cytometry-based assay to measure the cytotoxic activity of (E)-C-HDMAPP-activated γδ T cells against cancer cells.
Materials:
-
Activated γδ T cells (from Protocol 1)
-
Target cancer cell line
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Harvest the target cancer cells and wash them with PBS.
-
Resuspend the cells at 1 x 10⁶ cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the labeled target cells three times with complete medium.
-
Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.
-
-
Co-culture:
-
Plate 100 µL of the CFSE-labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the activated γδ T cells (effector cells) to achieve desired effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1).
-
Add 100 µL of the effector cell suspension to the wells containing the target cells.
-
For controls, include wells with target cells only (spontaneous death) and target cells with a lysis agent (e.g., Triton X-100) for maximum death.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Add 7-AAD or PI to each tube to stain for dead cells.
-
Analyze the samples on a flow cytometer.
-
Gate on the CFSE-positive population (target cells) and quantify the percentage of 7-AAD or PI-positive cells within this gate.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
-
Protocol 3: In Vivo Adoptive Transfer of γδ T Cells in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (E)-C-HDMAPP-activated γδ T cells in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) (NSG) mice)
-
Cancer cell line for tumor induction
-
Matrigel (optional)
-
Activated human γδ T cells (from Protocol 1)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest the desired cancer cell line and resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
-
Adoptive T Cell Transfer:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Harvest the activated γδ T cells, wash them with sterile PBS, and resuspend them at a concentration of 5-20 x 10⁶ cells per 100 µL.
-
Administer the γδ T cells to the treatment group via intravenous (tail vein) or intratumoral injection.
-
The control group should receive an equivalent volume of sterile PBS.
-
Multiple injections can be performed (e.g., once or twice a week for several weeks).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to confirm γδ T cell infiltration).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Signaling pathways of γδ T cell-mediated apoptosis in cancer cells.
References
- 1. Adoptive transfer of phosphoantigen-specific γδ T-cell subset attenuates M. tuberculosis infection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. Human allogenic γδ T cells kill patient-derived glioblastoma cells expressing high levels of DNAM-1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adoptively-transferred ex vivo expanded γδ-T cells mediate in vivo antitumor activity in preclinical mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-C-HDMAPP Ammonium in Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP ammonium (B1175870) is a potent phosphoantigen that acts as a highly effective activator of Vγ9Vδ2 T cells, a subset of γδ T cells involved in the innate immune response to infection and cellular stress.[1][2][3] This synthetic analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) exhibits enhanced stability, making it a valuable tool for in vitro and in vivo immunotherapy research.[3] These application notes provide detailed protocols for utilizing (E)-C-HDMAPP ammonium to stimulate Vγ9Vδ2 T cells for immunotherapy studies, focusing on cancer research applications.
Mechanism of Action
(E)-C-HDMAPP, like other phosphoantigens, activates Vγ9Vδ2 T cells through a T-cell receptor (TCR)-dependent mechanism that relies on the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or tumor cells.[4][5] The intracellular B30.2 domain of BTN3A1 binds to phosphoantigens, triggering a conformational change in the extracellular domain of BTN3A1.[4][5] This change is recognized by the Vγ9Vδ2 TCR, leading to T-cell activation, proliferation, cytokine production (e.g., TNF-α and IFN-γ), and cytotoxic activity against target cells.[1][3]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its related compound, HDMAPP, from various studies. This data highlights the potency of these phosphoantigens in activating Vγ9Vδ2 T cells.
| Compound | Parameter | Value | Cell Type/System | Reference |
| This compound | EC50 for TNF-α release | 0.91 nM | Human Vγ9Vδ2 T cells | [2][6] |
| This compound | IC50 for TNF-α synthesis stimulation | 0.91 nM | γδ-T lymphocytes | [3] |
| This compound | In vivo effect | Increased γδ T cells | Cynomolgus monkeys | [3][6] |
| HDMAPP | ED50 for Vγ9Vδ2 T cell activation | nM range | Human Vγ9Vδ2 T cells | [5] |
| HDMAPP | Binding Affinity to BTN3A1 (B30.2) | 0.5 µM | Isothermal Titration Calorimetry | [2] |
| Isopentenyl pyrophosphate (IPP) | Binding Affinity to BTN3A1 (B30.2) | 0.5 mM | Isothermal Titration Calorimetry | [2] |
Experimental Protocols
Protocol 1: In Vitro Expansion of Human Vγ9Vδ2 T Cells
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound.
Materials:
-
Ficoll-Paque PLUS
-
Human PBMCs isolated from healthy donor buffy coats
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
-
This compound
-
Recombinant human Interleukin-2 (rhIL-2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend PBMCs in complete medium at a concentration of 1 x 10^6 cells/mL. Seed the cells in a T-75 flask.
-
Stimulation: Add this compound to a final concentration of 2 nM.
-
IL-2 Addition: After 48 hours of culture, add rhIL-2 to a final concentration of 400 IU/mL.
-
Cell Maintenance: Every 2-3 days, split the cultures and add fresh complete medium containing 400 IU/mL rhIL-2 to maintain a cell density of approximately 1 x 10^6 cells/mL.
-
Expansion Monitoring: Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against TCR Vγ9 and TCR Vδ2. The expansion is typically carried out for 12-14 days.
Protocol 2: Vγ9Vδ2 T-Cell Activation and Cytokine Release Assay
This protocol details the assessment of Vγ9Vδ2 T-cell activation by measuring cytokine release after co-culture with target cells pulsed with this compound.
Materials:
-
Expanded Vγ9Vδ2 T cells (from Protocol 1)
-
Target tumor cell line (e.g., Daudi, K562)
-
This compound
-
Complete medium
-
96-well flat-bottom plates
-
Human TNF-α and IFN-γ ELISA kits
Procedure:
-
Target Cell Preparation: Seed the target tumor cells in a 96-well plate at a density of 2.5 x 10^5 cells/well.
-
Pulsing with (E)-C-HDMAPP: Add varying concentrations of this compound (e.g., 0.01 nM to 100 nM) to the target cells and incubate for 2 hours at 37°C.
-
Co-culture: After the incubation period, add the expanded Vγ9Vδ2 T cells to the wells at an effector-to-target (E:T) ratio of 10:1.
-
Incubation: Co-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 3: In Vivo Murine Tumor Model for Immunotherapy Evaluation
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound-activated Vγ9Vδ2 T cells in a humanized mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) - NSG)
-
Human PBMCs
-
Human tumor cell line (e.g., a cell line known to be sensitive to γδ T cell-mediated lysis)
-
This compound
-
rhIL-2
-
Matrigel
Procedure:
-
Humanization of Mice: Engraft immunodeficient mice with human PBMCs to reconstitute a human immune system.
-
Tumor Inoculation: Subcutaneously inoculate the humanized mice with a human tumor cell line mixed with Matrigel.
-
Vγ9Vδ2 T-Cell Expansion (Ex Vivo): Concurrently, expand Vγ9Vδ2 T cells from the same PBMC donor used for humanization, following Protocol 1.
-
Adoptive T-Cell Transfer: Once tumors are established (e.g., palpable), adoptively transfer the expanded Vγ9Vδ2 T cells into the tumor-bearing mice via intravenous or intraperitoneal injection.
-
(E)-C-HDMAPP and IL-2 Administration: To further boost the anti-tumor response, administer a low dose of this compound and rhIL-2 to the mice. The dosing regimen and schedule should be optimized for the specific model.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis, such as immunohistochemistry to assess immune cell infiltration and flow cytometry to analyze immune cell populations.
Visualizations
Signaling Pathway of Vγ9Vδ2 T-Cell Activation
References
- 1. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Storage and Stability of (E)-C-HDMAPP Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-C-HDMAPP ammonium (B1175870) is a potent phosphoantigen and an effective activator of γδ-T cells, making it a compound of significant interest in immunology and cancer research. As a pyrophosphonate analog of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), it exhibits enhanced stability against hydrolysis. Proper storage and handling are paramount to ensure its chemical integrity and biological activity over time. These application notes provide a comprehensive protocol for the long-term storage and stability assessment of (E)-C-HDMAPP ammonium.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium (B15348185) salt |
| Molecular Formula | C₆H₂₃N₃O₇P₂ |
| Molecular Weight | 311.21 g/mol |
| Appearance | Crystalline solid |
| Biological Activity | Activator of γδ-T cells, stimulating TNF-α synthesis (EC₅₀ = 0.91 nM)[1]. |
| Key Stability Feature | The pyrophosphonate moiety is significantly less susceptible to chemical and enzymatic hydrolysis compared to a pyrophosphate group, conferring greater stability in solution[2]. |
Protocol for Long-Term Storage
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier data sheets and the nature of analogous compounds.
3.1. Storage Conditions
-
Temperature: Store at -20°C for long-term storage (months to years). Commercial suppliers indicate stability for at least four years under these conditions[2].
-
Container: Store in a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with airtight seals are recommended.
-
Atmosphere: For optimal stability, especially after the container has been opened, consider backfilling the vial with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Form: The compound is typically supplied as a solid. It is recommended to store it in this form. If solutions are prepared, they should be used promptly or stored at -80°C for short periods, though stability in solution is enhanced by the pyrophosphonate group.
3.2. Handling
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid compound.
-
Handle the compound in a controlled environment (e.g., a glove box or a fume hood with low humidity) to minimize exposure to atmospheric moisture.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols for Stability Testing
A formal stability testing program is essential to establish a re-test period or shelf life under defined storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
4.1. Long-Term and Accelerated Stability Study Protocol
This study evaluates the stability of this compound under recommended and stressed temperature and humidity conditions.
4.1.1. Materials and Equipment
-
This compound (at least one batch)
-
Climate-controlled stability chambers
-
Amber glass vials with inert liners and airtight seals
-
Analytical balance
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
pH meter
4.1.2. Procedure
-
Sample Preparation: Aliquot approximately 5-10 mg of solid this compound into a sufficient number of amber glass vials for all time points and conditions. Seal the vials tightly.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
Long-Term: -20°C ± 5°C
-
Intermediate: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Schedule: Withdraw vials for analysis at the following time points:
-
Initial (Time 0): Analyze three vials to establish the baseline.
-
Accelerated: 1, 3, and 6 months.
-
Intermediate: 6 and 12 months (if significant change is observed in accelerated studies).
-
Long-Term: 3, 6, 9, 12, 18, 24, 36, and 48 months.
-
-
Analytical Testing: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Purity: Use a validated stability-indicating HPLC method (see Section 5) to determine the percentage of the active compound remaining and to detect and quantify any degradation products.
-
Water Content: Use Karl Fischer titration to determine the water content, especially for samples stored under humid conditions.
-
4.2. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the specificity of the analytical method. A target degradation of 5-20% is generally desired.
4.2.1. Hydrolytic Degradation
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 M HCl (Acidic)
-
Purified Water (Neutral)
-
0.1 M NaOH (Basic)
-
-
Incubate the solutions at 60°C and analyze at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
If no degradation is observed, stronger conditions (e.g., 1 M HCl/NaOH, higher temperature) can be applied.
-
Before analysis, neutralize the acidic and basic samples.
4.2.2. Oxidative Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and analyze at time points such as 6, 12, and 24 hours.
-
If necessary, the concentration of hydrogen peroxide can be increased.
4.2.3. Thermal Degradation
-
Place vials containing the solid this compound in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
Analyze the solid at set time points (e.g., 1, 3, 7 days).
-
A parallel study at the same temperature but with controlled humidity (e.g., 75% RH) should also be conducted.
4.2.4. Photostability
-
Expose the solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
Analyze both the exposed sample and the control sample after the exposure period.
Analytical Methodology: Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate assessment of this compound stability. The following is a general protocol for developing such a method.
5.1. Objective
To develop an HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
5.2. General Chromatographic Conditions (to be optimized)
-
Mode: Reversed-Phase HPLC.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm due to the absence of a strong chromophore) and/or Mass Spectrometry (MS) for peak identification and purity assessment.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
5.3. Method Development and Validation
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Initial Scouting: Perform initial chromatographic runs with different mobile phase compositions and gradients to achieve retention of the main peak.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's specificity. The goal is to achieve baseline separation of the main peak from all degradation product peaks.
-
Method Optimization: Adjust the gradient, mobile phase pH, and other parameters to improve the resolution between all peaks.
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear interpretation and comparison.
Table 1: Example Long-Term Stability Data for this compound (Solid) at -20°C
| Time Point | Appearance | Assay (%) | Total Impurities/Degradants (%) | Water Content (%) |
| 0 Months | White crystalline solid | 99.8 | 0.2 | 0.5 |
| 6 Months | No change | 99.7 | 0.3 | 0.5 |
| 12 Months | No change | 99.8 | 0.2 | 0.6 |
| 24 Months | No change | 99.6 | 0.4 | 0.6 |
| 36 Months | No change | 99.7 | 0.3 | 0.7 |
| 48 Months | No change | 99.5 | 0.5 | 0.7 |
Table 2: Example Accelerated Stability Data for this compound (Solid) at 25°C/60% RH
| Time Point | Appearance | Assay (%) | Total Impurities/Degradants (%) | Water Content (%) |
| 0 Months | White crystalline solid | 99.8 | 0.2 | 0.5 |
| 1 Month | No change | 99.5 | 0.5 | 0.9 |
| 3 Months | No change | 99.1 | 0.9 | 1.2 |
| 6 Months | No change | 98.5 | 1.5 | 1.5 |
Table 3: Example Forced Degradation Results for this compound
| Stress Condition | Duration | Assay (%) | Major Degradant RRT | Comments |
| 0.1 M HCl | 24h at 60°C | 85.2 | 0.85 | Significant degradation observed. |
| 0.1 M NaOH | 24h at 60°C | 92.5 | 0.91 | Moderate degradation observed. |
| 3% H₂O₂ | 24h at RT | 95.8 | 1.15, 1.25 | Minor degradation with two main products. |
| Heat (80°C) | 7 days | 98.1 | 0.88 | Minor thermal degradation. |
| Light (ICH Q1B) | - | 99.6 | 0.2 (as in control) | Photostable. |
Note: The data presented in Tables 1, 2, and 3 are for illustrative purposes only and represent expected outcomes from the described stability studies.
Visualizations
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability studies.
Diagram 2: Decision Pathway for Forced Degradation Studies
Caption: Decision-making in forced degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (E)-C-HDMAPP Ammonium for T Cell Expansion
Welcome to the technical support center for the use of (E)-C-HDMAPP ammonium (B1175870) in T cell expansion protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is (E)-C-HDMAPP ammonium and how does it induce T cell expansion?
(E)-C-HDMAPP (C-HDMAPP) is a synthetic phosphoantigen that potently stimulates the expansion of a specific subset of T cells known as Vγ9Vδ2 T cells.[1] Unlike other methods that can be variable, synthetic phosphoantigens like C-HDMAPP act directly on γδ T cells, allowing for precise concentration optimization and predictable expansion.[1] The mechanism involves the binding of C-HDMAPP to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule.[2][3] This binding event triggers a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR) and subsequent cell proliferation and activation.[3][4]
Q2: What is the recommended concentration range for (E)-C-HDMAPP in T cell expansion protocols?
The optimal concentration of (E)-C-HDMAPP can vary depending on the specific experimental conditions, including the donor peripheral blood mononuclear cells (PBMCs), cell culture media, and the presence of other cytokines. However, typical concentrations reported in the literature are in the low nanomolar (nM) range. For instance, concentrations as low as 2 nM for c-HDMAPP and 10 nM for HDMAPP have been used successfully for Vγ9Vδ2 T cell expansion.[2][5] It is highly recommended to perform a dose-response titration to determine the optimal concentration for your specific system.
Q3: How long does it typically take to expand Vγ9Vδ2 T cells using (E)-C-HDMAPP?
The expansion of Vγ9Vδ2 T cells is a dynamic process that occurs over several days. Clonal clusters of γδ T cells can often be observed microscopically within 3-6 days of culture initiation.[6] A typical expansion protocol can run for 7 to 21 days to achieve significant cell numbers.[1][2] Monitoring the cell count and the proportion of Vγ9Vδ2 T cells by flow cytometry at different time points is crucial for determining the optimal culture duration.
Q4: Is the addition of Interleukin-2 (IL-2) necessary for T cell expansion with (E)-C-HDMAPP?
Yes, Interleukin-2 (IL-2) is an essential cytokine for sustaining T cell proliferation and is a critical component of most γδ T cell expansion protocols.[6] While (E)-C-HDMAPP provides the initial activation signal, IL-2 is required to maintain the expansion and viability of the activated T cells. The optimal concentration of IL-2 can also vary, with studies using a range from 100 IU/mL to 1000 IU/mL.[6] Some protocols even employ a stepwise increase in IL-2 concentration to optimize expansion.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Vγ9Vδ2 T cell purity after expansion | Suboptimal (E)-C-HDMAPP concentration. | Perform a dose-response titration of (E)-C-HDMAPP (e.g., 1 nM, 10 nM, 100 nM) to identify the optimal concentration for your specific donor cells. |
| Inappropriate IL-2 concentration. | Titrate the IL-2 concentration. High doses of IL-2 from the start of the culture might initially show better growth but can lead to overactivation and activation-induced cell death. Consider a protocol with a lower initial IL-2 concentration (e.g., 100 IU/mL) and increasing it at a later stage (e.g., 1000 IU/mL).[6] | |
| Poor quality of starting PBMCs. | Ensure PBMCs are of high viability and processed promptly after collection. Cryopreservation and thawing procedures should be optimized to maximize cell recovery and viability. | |
| Poor overall T cell expansion | Insufficient initial seeding density. | Optimize the initial seeding density of PBMCs. A common starting concentration is 1 x 10^6 cells/mL.[2] |
| Inadequate cell culture maintenance. | Maintain a cell concentration of approximately 1 x 10^6 cells/mL by adding fresh medium and IL-2 every 2-3 days.[2] | |
| Cell culture medium is not optimal. | Different T cell expansion media can have a significant impact on cell proliferation and metabolism.[7] Test different commercially available T cell media to find the best one for your application. | |
| High cell death observed during culture | Activation-induced cell death (AICD). | This can be caused by excessive stimulation. Re-evaluate the concentrations of both (E)-C-HDMAPP and IL-2. Lowering the concentration of either or both may mitigate AICD. |
| Nutrient depletion in the culture medium. | Ensure regular media changes or feeding to replenish nutrients and remove waste products. Monitor the pH of the culture medium. | |
| Variability between different donor PBMCs | Genetic and physiological differences between donors. | This is an inherent challenge in T cell research. It is crucial to test multiple donors to ensure the robustness of your findings. Standardize all experimental parameters to minimize variability. |
Quantitative Data Summary
Table 1: Example Concentrations of (E)-C-HDMAPP and IL-2 for Vγ9Vδ2 T Cell Expansion
| Parameter | Concentration Range | Reference |
| (E)-C-HDMAPP | 2 nM - 100 nM | [1][5] |
| IL-2 (Initial Phase) | 100 IU/mL | [6] |
| IL-2 (Later Phase) | 400 - 1000 IU/mL | [2] |
Table 2: Typical Timeline and Expected Outcomes for Vγ9Vδ2 T Cell Expansion
| Time Point | Event | Expected Outcome | Reference |
| Day 0 | Seeding of PBMCs with (E)-C-HDMAPP and IL-2 | Cells are in culture | [2] |
| Day 2-3 | Addition of fresh medium and IL-2 | Cells begin to proliferate | [2] |
| Day 3-6 | Observation of clonal clusters | Visible signs of γδ T cell expansion | [6] |
| Day 7 | Cell counting and flow cytometry analysis | Initial assessment of expansion efficiency and purity | [2] |
| Day 14-21 | Harvest of expanded cells | High number and purity (>90%) of Vγ9Vδ2 T cells | [2] |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Vγ9Vδ2 T Cells from PBMCs
Materials:
-
Ficoll-Paque
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound salt
-
Recombinant human IL-2
-
Peripheral Blood Mononuclear Cells (PBMCs)
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add (E)-C-HDMAPP to the desired final concentration (start with a titration from 1 nM to 100 nM).
-
Add recombinant human IL-2 to a final concentration of 100 IU/mL.
-
Culture the cells in a 24-well plate at 37°C in a humidified 5% CO2 incubator.
-
Every 2-3 days, assess the cell density and add fresh complete RPMI-1640 medium containing IL-2 to maintain a cell concentration of approximately 1 x 10^6 cells/mL.
-
After 5-7 days, the concentration of IL-2 can be increased to 400-1000 IU/mL to further promote expansion.
-
Monitor the expansion and purity of Vγ9Vδ2 T cells by flow cytometry at regular intervals (e.g., Day 7, Day 14, Day 21) using antibodies against CD3 and Vδ2-TCR.
Visualizations
Caption: (E)-C-HDMAPP signaling pathway in Vγ9Vδ2 T cells.
Caption: General workflow for ex vivo Vγ9Vδ2 T cell expansion.
Caption: Troubleshooting decision tree for T cell expansion.
References
- 1. WO2020065584A1 - Methods and compositions for the expansion and use of allogeneic gamma/delta-t cells - Google Patents [patents.google.com]
- 2. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically relevant T cell expansion media activate distinct metabolic programs uncoupled from cellular function - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (E)-C-HDMAPP ammonium in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of (E)-C-HDMAPP ammonium (B1175870), with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is (E)-C-HDMAPP ammonium and what is its primary mechanism of action?
This compound is a potent synthetic phosphoantigen (pAg).[1][2][3] Its primary mechanism of action is the activation of a specific subset of human T cells called Vγ9Vδ2 T cells.[1][2][3] This activation occurs through binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a protein expressed on the surface of many cell types.[4] This binding event induces a conformational change in BTN3A1, leading to its interaction with BTN2A1 and subsequent recognition by the Vγ9Vδ2 T cell receptor (TCR), triggering a potent immune response.[5][6][7]
Q2: What are the expected on-target effects of this compound in an experiment?
The primary on-target effect is the robust activation of Vγ9Vδ2 T cells. This leads to several measurable downstream events, including:
-
Proliferation of Vγ9Vδ2 T cells.[8]
-
Release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][5][8]
This compound is highly potent, with an EC50 for TNF-α release reported to be in the nanomolar range.[1][3]
Q3: Does this compound have "off-target effects" in the classical sense of binding to unintended proteins?
Currently, there is limited public data describing this compound binding to other proteins in a classic off-target fashion. The known "off-target" or unintended effects are generally considered to be consequences of its potent, on-target-driven immune activation. These are not due to the molecule binding to an unrelated receptor but are downstream effects of systemic Vγ9Vδ2 T cell activation.
Q4: What are the potential unintended or adverse effects of potent Vγ9Vδ2 T cell activation?
The potent activation of the immune system can lead to several unintended consequences that researchers should be aware of:
-
Systemic Cytokine Release: The intended mechanism of releasing cytokines like TNF-α and IFN-γ can become detrimental if excessive, potentially leading to systemic inflammation or cytokine release syndrome (CRS)-like symptoms in in vivo models.
-
Modulation of Other Immune Cells: Activated Vγ9Vδ2 T cells can interact with and influence other immune cell populations. For instance, studies have shown that pAg-stimulated γδ T cells can suppress the activity of Natural Killer (NK) cells against "missing-self" targets, an important anti-tumor mechanism.[10]
-
On-Target, Off-Tumor Toxicity: Because BTN3A1 is widely expressed on various cell types, there is a theoretical risk of Vγ9Vδ2 T cells targeting healthy tissues. However, it is believed that Vγ9Vδ2 T cells may require a second signal, often present on stressed or malignant cells, for full cytotoxic function, providing a degree of tumor selectivity.[7]
Troubleshooting Guide
Issue 1: High variability in Vγ9Vδ2 T cell activation between experiments or donors.
-
Question: My TNF-α release assay results are inconsistent when repeating the experiment or using different PBMC donors. Why might this be happening?
-
Answer:
-
Donor Variability: There is significant natural variation in the responsiveness of Vγ9Vδ2 T cells between individual human donors.[11] It is recommended to screen multiple donors to identify those with a robust response.
-
Cell Viability and Purity: Ensure the purity and viability of your isolated Vγ9Vδ2 T cells or PBMCs are consistently high.
-
Compound Stability: this compound is a pyrophosphonate form of (E)-HDMAPP, which makes it more stable against hydrolysis than its natural counterpart.[2] However, proper storage at -20°C is crucial.[2] Prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Issue 2: Unexpected cytotoxicity observed in co-culture experiments.
-
Question: I am observing cytotoxicity against my target cells, but also against my control cell line which should not be targeted. What could be the cause?
-
Answer:
-
Self-Activation of T cells: If this compound is not completely washed away after loading target cells, residual compound in the media can directly stimulate the Vγ9Vδ2 T cells (self-activation), leading to non-specific cytokine release and potential bystander killing.[11] A thorough washing procedure for the target cells post-incubation is critical.
-
NK Cell Activity: The experimental system may contain other immune cells, like NK cells, which can be activated or modulated. As mentioned, activated γδ T cells can influence NK cell function.[10] Consider using purified cell populations to dissect the specific effects.
-
High Effector-to-Target (E:T) Ratio: An excessively high E:T ratio can sometimes lead to non-specific killing. Titrate your E:T ratio to find an optimal window for specific cytotoxicity.
-
Issue 3: In vivo study shows signs of systemic toxicity (e.g., weight loss, ruffled fur).
-
Question: My animal models are showing signs of distress after treatment with this compound. Is this an off-target effect?
-
Answer:
-
Cytokine-Mediated Toxicity: This is the most likely cause. The potent, systemic activation of γδ T cells can lead to a massive release of inflammatory cytokines, causing systemic toxicity. This is an "on-target" but adverse effect.
-
Dose-Response: The observed toxicity is likely dose-dependent. It is crucial to perform a dose-escalation study to identify a therapeutic window with acceptable toxicity. In cynomolgus monkey models, doses were tested in a range from 0.02 to 10 mg/kg.[1][3]
-
Monitoring Cytokine Levels: Correlate signs of toxicity with serum cytokine levels (e.g., TNF-α, IFN-γ) to confirm a cytokine-mediated mechanism.
-
Quantitative Data Summary
The following table summarizes key quantitative metrics for the biological activity of this compound.
| Parameter | Value | Species | Assay | Reference |
| EC50 (TNF-α Release) | 0.91 nM | Human | In vitro Vγ9Vδ2 T cell stimulation | [1][3] |
| Effective In Vivo Dose | ≥ 0.02 mg/kg | Cynomolgus Monkey | Intravenous injection, γδ T cell expansion | [1][3] |
| Maximal Effect In Vivo | 5 - 10 mg/kg | Cynomolgus Monkey | Intravenous injection, γδ T cell expansion | [1][3] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Vγ9Vδ2 T Cell Activation Assay
This protocol is designed to measure the potency of this compound by quantifying TNF-α release from primary human Vγ9Vδ2 T cells.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. Vγ9Vδ2 T cells can be expanded from PBMCs by culturing with a phosphoantigen (like HMBPP) and IL-2.[11]
-
Cell Plating: Plate the expanded Vγ9Vδ2 T cells in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture media.
-
Stimulation: Add the diluted compound to the cells and incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Quantification of TNF-α: Collect the cell culture supernatant. Quantify the concentration of TNF-α using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration. Use a non-linear regression model (variable slope) to calculate the EC₅₀ value.[11]
Protocol 2: Assay for Assessing Off-Target Effects on NK Cells
This protocol evaluates the potential modulatory effect of activated Vγ9Vδ2 T cells on NK cell function.
-
Cell Preparation:
-
Isolate and expand Vγ9Vδ2 T cells as described above.
-
Isolate NK cells from the same or a different donor.
-
Use an HLA class I-deficient target cell line (e.g., K562) to measure "missing-self" recognition by NK cells.
-
-
γδ T Cell Activation: Stimulate the expanded Vγ9Vδ2 T cells with an effective concentration of this compound for 24-48 hours.
-
Co-culture (Priming): Co-culture the isolated NK cells with the pre-activated Vγ9Vδ2 T cells. A control group should consist of NK cells cultured alone or with non-activated γδ T cells.
-
NK Cell Cytotoxicity/Degranulation Assay:
-
After the priming period, harvest the NK cells.
-
Co-culture the primed NK cells with the K562 target cells.
-
Measure NK cell degranulation by staining for surface CD107a via flow cytometry.
-
Alternatively, measure target cell lysis using a chromium-release assay or similar method.
-
-
Data Analysis: Compare the percentage of CD107a+ NK cells or the percentage of target cell lysis between the control and γδ T cell-primed groups to determine if there is a suppressive effect.[10]
Visualizations
Caption: Signaling pathway of this compound activating Vγ9Vδ2 T cells.
Caption: Experimental workflows for on-target and potential off-target effect analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (E)-C-HDMAPP (ammonium salt) | TargetMol | Biomol.com [biomol.com]
- 3. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]
- 4. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective γδ T‐cell clinical therapies: current limitations and future perspectives for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gamma Delta T-Cell Based Cancer Immunotherapy: Past-Present-Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 10. Phosphoantigen-stimulated γδ T cells suppress natural killer cell–responses to missing-self - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor solubility of (E)-C-HDMAPP ammonium
Welcome to the technical support center for (E)-C-HDMAPP ammonium (B1175870). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of (E)-C-HDMAPP ammonium, with a specific focus on addressing solubility concerns.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving as expected. What are the initial troubleshooting steps?
A1: If you are encountering solubility issues with this compound, we recommend a systematic approach to identify the root cause. Start by verifying the solvent and its preparation. Ensure you are using a high-purity solvent as impurities can affect solubility. For aqueous solutions, confirm the pH of your buffer. Gentle warming of the solution to 37°C and sonication can also significantly aid in dissolution.
Q2: The product datasheet indicates that this compound is soluble in PBS, but I'm observing precipitation. Why might this be happening?
A2: While this compound is soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL, several factors can lead to precipitation.[1][2] One common reason is a rapid change in solvent polarity when adding a concentrated stock (e.g., in an organic solvent, though not typical for this compound) to an aqueous buffer. To mitigate this, consider serial dilutions. Additionally, ensure the final concentration in your aqueous medium does not exceed the compound's solubility limit under your specific experimental conditions.
Q3: Can the quality of my solvent impact the solubility of this compound?
A3: Absolutely. The purity and storage conditions of your solvents are critical. For aqueous buffers like PBS, ensure they are freshly prepared and the pH is accurately adjusted. If using organic solvents for initial stock solutions, be aware that some, like DMSO, are hygroscopic and can absorb moisture from the air, which may alter their solvating properties.
Q4: I've tried warming and sonicating the solution, but my compound still won't fully dissolve. What are my next options?
A4: If initial methods are unsuccessful, preparing a more dilute stock solution is a practical next step. It's possible the desired concentration is at the upper limit of the compound's solubility. If your experimental design allows, you might also explore alternative biocompatible solvents or co-solvents. However, for most in-vitro assays with this compound, aqueous buffers are the standard.
Data Presentation: Solubility Profile
The following table summarizes the known solubility of this compound.
| Solvent/System | Concentration | Notes | Reference |
| PBS (pH 7.2) | 10 mg/mL | Sonication is recommended to aid dissolution. | [1][2] |
| Water and most aqueous buffers | >5 mg/mL | This data is for the related compound HDMAPP, but provides a useful reference. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in PBS
Objective: To prepare a clear, fully dissolved stock solution of this compound for use in downstream experiments.
Materials:
-
This compound (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Methodology:
-
Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of PBS (pH 7.2) to achieve the target concentration (e.g., 10 mg/mL).
-
Initial Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Sonication (Recommended): Place the tube in a water bath sonicator for 10-15 minutes. This step is often crucial for breaking down smaller particulates.[4]
-
Gentle Heating (Optional): If the solution is still not clear, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing. This can help overcome the energy barrier for dissolution.[4]
-
Visual Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended on the product datasheet.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate key decision-making processes and workflows for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility issues with this compound.
Caption: A standard workflow for preparing this compound stock solutions.
References
Interpreting unexpected results in (E)-C-HDMAPP ammonium assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (E)-C-HDMAPP in ammonium (B1175870) assays. Our goal is to help researchers, scientists, and drug development professionals identify and resolve common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the (E)-C-HDMAPP ammonium assay?
A1: The this compound assay is a coupled enzymatic assay designed to quantify the inhibition of ammonia (B1221849) production by (E)-C-HDMAPP. The assay typically measures the concentration of ammonium (
NH4+
) produced by a target enzyme. This is often achieved by using glutamate (B1630785) dehydrogenase (GLDH), which catalyzes the reductive amination of α-ketoglutarate with NH4+
Q2: My negative control (no (E)-C-HDMAPP) shows no or very low ammonium production. What could be the cause?
A2: This could be due to several factors:
-
Enzyme Inactivity: The primary enzyme responsible for ammonia production may be inactive. Ensure proper storage and handling of the enzyme, and avoid repeated freeze-thaw cycles.[1][2]
-
Substrate Degradation: One of the key substrates may have degraded. Prepare fresh substrate solutions.
-
Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. Verify the buffer composition and pH.[3][4]
Q3: I am observing high variability between my replicates. What are the potential sources of this variability?
A3: High variability can stem from:
-
Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inconsistent Incubation Times: Ensure all wells are incubated for the same duration.
-
Temperature Fluctuations: Maintain a stable temperature during the assay, as enzyme activity is highly temperature-dependent.[4]
-
Reagent Instability: Ensure all reagents are properly stored and handled to prevent degradation.[1][2]
Q4: Can phenol (B47542) red in my cell culture medium interfere with the assay?
A4: Yes, phenol red can interfere with colorimetric and fluorometric assays.[5] If your samples are from cell culture, it is advisable to use a medium without phenol red or to perform a buffer exchange to remove it before running the assay.
Troubleshooting Guide
Problem 1: High Background Signal in "No Enzyme" Control
High background can mask the true signal and lead to inaccurate results.[6]
| Potential Cause | Recommended Solution |
| Ammonia Contamination | Use freshly deionized water to prepare all buffers and reagents. Keep all solutions tightly capped when not in use to prevent absorption of ammonia from the air.[5][7] |
| Contaminated Reagents | Prepare fresh reagents. If the issue persists, consider using a new batch of reagents. |
| Sample-Specific Interference | Some components in the sample may interfere with the assay. Run a sample blank by adding the sample to the reaction mixture without the enzyme to determine the level of background interference.[8] |
Problem 2: Low or No Signal in Positive Control
A weak or absent signal in the positive control indicates a fundamental problem with the assay.[9][10]
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the enzyme with a known positive control substrate. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[1][2] |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer.[3][4] Most enzymatic assays have a narrow optimal range for these parameters. |
| Incorrect Reagent Concentrations | Verify the concentrations of all substrates and cofactors. Ensure they are not limiting the reaction. |
| Degraded NADPH/NADH | NADPH and NADH are sensitive to light and degradation. Prepare fresh solutions and protect them from light. |
Problem 3: Non-linear Reaction Rate
The reaction rate should be linear for a period to ensure accurate kinetic measurements.
| Potential Cause | Recommended Solution |
| Substrate Depletion | The concentration of a substrate may be too low, leading to a decrease in the reaction rate over time. Increase the substrate concentration. |
| Product Inhibition | The accumulation of product may inhibit the enzyme.[1] Measure the initial reaction rate where the product concentration is low. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions, leading to a loss of activity over time.[1] Ensure the buffer conditions are optimal for enzyme stability. |
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of (E)-C-HDMAPP in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of α-ketoglutarate, NADPH, and GLDH in Assay Buffer.
-
Prepare a stock solution of the primary enzyme and its substrate.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of various concentrations of (E)-C-HDMAPP or vehicle control to the appropriate wells.
-
Add 10 µL of the primary enzyme and 10 µL of its substrate to initiate the ammonia-producing reaction.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).
-
Add 10 µL of α-ketoglutarate and 10 µL of GLDH.
-
Immediately before reading, add 10 µL of NADPH.
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of (E)-C-HDMAPP concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example Troubleshooting Data for High Background
| Condition | Absorbance at 340 nm (t=0) | Absorbance at 340 nm (t=30 min) | ΔAbsorbance | Conclusion |
| Complete Assay | 1.205 | 0.855 | 0.350 | Expected Result |
| No Enzyme Control | 1.198 | 1.150 | 0.048 | High Background |
| No Enzyme, Fresh Buffer | 1.201 | 1.195 | 0.006 | Issue Resolved |
Table 2: Example Data for Low Signal
| Condition | Absorbance at 340 nm (t=0) | Absorbance at 340 nm (t=30 min) | ΔAbsorbance | Conclusion |
| Positive Control | 1.210 | 1.190 | 0.020 | Low Signal |
| Positive Control, New Enzyme | 1.205 | 0.855 | 0.350 | Issue Resolved |
| Positive Control, Optimal pH | 1.215 | 0.905 | 0.310 | Issue Resolved |
Visualizations
Caption: Experimental workflow for the this compound assay.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. abcam.com [abcam.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Non-specific interference in the measurement of plasma ammonia: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
Minimizing experimental artifacts with (E)-C-HDMAPP ammonium
Welcome to the technical support center for (E)-C-HDMAPP ammonium (B1175870). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts and troubleshooting common issues encountered when using this potent phosphoantigen.
Frequently Asked Questions (FAQs)
Q1: What is (E)-C-HDMAPP ammonium and what is its primary application?
This compound is a synthetic, potent phosphoantigen. Its primary application is the activation and expansion of Vγ9Vδ2 T cells, a subset of γδ T cells involved in the immune response to infections and malignancies.[1][2][3] It is a pyrophosphonate analog of (E)-HDMAPP, which makes it more stable against hydrolysis.[2][3]
Q2: How does this compound activate Vγ9Vδ2 T cells?
This compound activates Vγ9Vδ2 T cells through the T cell receptor (TCR) in a manner dependent on Butyrophilin 3A1 (BTN3A1), a cell surface molecule.[4] The binding of (E)-C-HDMAPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in the extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, and cytokine release.[4][5]
Q3: What are the advantages of using (E)-C-HDMAPP over (E)-HDMAPP?
The main advantage of (E)-C-HDMAPP is its enhanced stability.[2][3] The pyrophosphonate moiety in (E)-C-HDMAPP is significantly less susceptible to chemical and enzymatic hydrolysis compared to the pyrophosphate group in (E)-HDMAPP.[2][3] This increased stability in solution and in vascular circulation can lead to more consistent and reproducible results in both in vitro and in vivo experiments.[2][3]
Q4: How should this compound be stored and handled?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[2][6] For experimental use, it can be dissolved in a buffer such as PBS (pH 7.2) at a concentration of up to 10 mg/ml.[2] It is recommended to prepare fresh solutions for each experiment or to aliquot and store at -20°C or -80°C for short-term use to avoid repeated freeze-thaw cycles.
Q5: What is the ammonium salt form of this compound, and does it affect experiments?
The ammonium salt form of (E)-C-HDMAPP facilitates its handling and solubility as a solid. In solution, it dissociates, and the ammonium ions are generally not expected to interfere with Vγ9Vδ2 T cell activation at the low nanomolar concentrations at which the compound is active. However, at very high concentrations, changes in pH or ammonia (B1221849) levels could potentially impact cell culture conditions.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no Vγ9Vδ2 T cell activation (e.g., low TNF-α release or proliferation) | Incorrect concentration of this compound. | Perform a dose-response titration to determine the optimal concentration for your specific cell type and experimental conditions. The reported EC50 for TNF-α release is approximately 0.91 nM.[1][3] |
| Degraded this compound. | Ensure the compound has been stored correctly at -20°C.[2][6] Prepare fresh solutions from solid stock for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Low percentage or viability of Vγ9Vδ2 T cells in the starting population (e.g., PBMCs). | Verify the percentage and viability of Vγ9Vδ2 T cells using flow cytometry before starting the experiment. Donor-to-donor variability is common. | |
| Suboptimal cell culture conditions. | Ensure the use of appropriate media, supplements (e.g., IL-2 for expansion), and cell density.[9][10] | |
| High levels of Vγ9Vδ2 T cell death or apoptosis | "Self-activation" leading to autolysis. | This can occur when effector Vγ9Vδ2 T cells are re-stimulated with a phosphoantigen.[11] If loading target cells with (E)-C-HDMAPP, ensure to wash the target cells thoroughly to remove excess unbound phosphoantigen before co-culturing with effector Vγ9Vδ2 T cells.[11] |
| High concentrations of this compound. | Although highly potent, excessively high concentrations may induce activation-induced cell death (AICD). Use the lowest effective concentration determined from your titration experiments. | |
| Poor cell culture conditions. | Maintain optimal cell culture conditions, including appropriate cell density and media changes, to ensure cell viability.[12][13] | |
| Inconsistent or variable results between experiments | Donor-to-donor variability in Vγ9Vδ2 T cell frequency and responsiveness. | When possible, use cells from the same donor for comparative experiments. Acknowledge and account for donor variability in your data analysis. |
| Variability in this compound solution preparation. | Prepare a larger stock solution, aliquot, and freeze for use across multiple experiments to ensure consistency. Always vortex the solution before use. | |
| Inconsistent cell handling and culture techniques. | Standardize all experimental procedures, including cell thawing, counting, seeding, and harvesting. | |
| Unexpected off-target effects | Activation of other immune cells. | While (E)-C-HDMAPP is highly specific for Vγ9Vδ2 T cells, ensure that the observed effects are indeed mediated by this cell population by using appropriate controls, such as purified Vγ9Vδ2 T cells or depletion experiments. |
| Ammonium ion effects at high concentrations. | While unlikely at typical working concentrations, if using very high concentrations, consider a control with an equivalent concentration of ammonium chloride to rule out non-specific effects of the ammonium ions. |
Data Summary
Biological Activity of this compound
| Parameter | Value | Cell Type/Model | Reference |
| IC50 for TNF-α synthesis stimulation | 0.91 nM | γδ-T lymphocytes | [2][3][6] |
| EC50 for TNF-α release | 0.91 nM | In vitro T-cell stimulatory responses | [1] |
| In vivo activity | Significant increase in circulating γδ-T cells | Cynomolgus monkeys | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound and Interleukin-2 (IL-2).
Materials:
-
Ficoll-Paque for PBMC isolation
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound stock solution (e.g., 1 mM in PBS)
-
Recombinant human IL-2
-
Human PBMCs isolated from healthy donors
Procedure:
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to the cell suspension at a final concentration of 10 nM.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 48 hours, add recombinant human IL-2 to a final concentration of 100-400 IU/mL.[14]
-
Maintain the cell culture for 7-14 days. Every 2-3 days, split the cultures and add fresh medium containing IL-2 to maintain a cell density of approximately 1 x 10^6 cells/mL.[9][14]
-
Monitor the expansion and purity of Vγ9Vδ2 T cells (CD3+Vγ9+) using flow cytometry.
Protocol 2: Measurement of TNF-α Release from Activated Vγ9Vδ2 T Cells
This protocol outlines the measurement of TNF-α secretion from Vγ9Vδ2 T cells upon stimulation with this compound using an ELISA-based method.
Materials:
-
Expanded Vγ9Vδ2 T cells (from Protocol 1) or purified Vγ9Vδ2 T cells
-
Complete RPMI-1640 medium
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Harvest the expanded Vγ9Vδ2 T cells and wash them with PBS.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.01 nM to 100 nM. Include a no-stimulant control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for TNF-α measurement.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[15][16]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Vγ9Vδ2 T cell activation pathway initiated by this compound.
Caption: A typical workflow for assessing Vγ9Vδ2 T cell activation.
References
- 1. (E)-C-HDMAPP (ammonium salt) | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 6. biocompare.com [biocompare.com]
- 7. Ammonia as a critical metabolic modulator of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ammonia Suppresses the Antitumor Activity of Natural Killer Cells and T Cells by Decreasing Mature Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expansion strategies for Vδ2 γδT cells in cancer immunotherapy: Activation, cytokines, and culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis in activated T cells: what are the triggers, and what the signal transducers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis of human T-cells: induction by glucocorticoids or surface receptor ligation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Quality control measures for (E)-C-HDMAPP ammonium
Welcome to the technical support center for (E)-C-HDMAPP ammonium (B1175870). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent phosphoantigen for γδ T cell activation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control measures to ensure the success of your research.
Quality Control Specifications
Ensuring the quality of (E)-C-HDMAPP ammonium is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control parameters and their typical specifications.
| Parameter | Specification | Analytical Method | Purpose |
| Identity | Conforms to the expected structure | ¹H-NMR, ³¹P-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Purity | ≥95% or ≥98%[1] | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the active compound and detects impurities. |
| Stereoisomeric Purity | Predominantly (E)-isomer | Chiral HPLC or NMR | Confirms the correct geometric isomer, which is crucial for biological activity. |
| Ammonium Content | Conforms to the theoretical value for the triammonium (B15348185) salt | Ion Chromatography (IC), Capillary Electrophoresis (CE) | Verifies the correct salt form and stoichiometry. |
| Appearance | White to off-white solid | Visual Inspection | Basic quality check for consistency. |
| Solubility | Soluble in aqueous buffers (e.g., PBS) | Visual Inspection | Ensures the compound can be properly prepared for experiments. |
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no γδ T cell activation (e.g., low TNF-α release) | 1. Compound Integrity: Degradation of this compound due to improper storage or handling. | 1a. Ensure the compound is stored at -20°C in a tightly sealed container.[2][3] 1b. Prepare fresh stock solutions in an appropriate buffer (e.g., PBS) and use them promptly. Avoid multiple freeze-thaw cycles. 1c. Verify the purity and integrity of your compound batch using HPLC or NMR if possible. |
| 2. Suboptimal Assay Conditions: Incorrect concentration of the compound, insufficient incubation time, or issues with cell viability. | 2a. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system. The EC50 for TNF-α release is reported to be in the low nanomolar range (e.g., 0.91 nM).[4] 2b. Optimize the incubation time for T cell activation. 2c. Check the viability of your peripheral blood mononuclear cells (PBMCs) or isolated γδ T cells before and during the experiment. | |
| 3. Donor Variability: The response of γδ T cells to phosphoantigens can vary significantly between blood donors. | 3a. Screen multiple healthy donors to find those with a robust response to this compound. 3b. Use a positive control, such as a known potent phosphoantigen like HMBPP, to confirm that the donor's cells are responsive. | |
| 4. Low Expression of BTN3A1: The activation of Vγ9Vδ2 T cells by phosphoantigens is dependent on the expression of Butyrophilin 3A1 (BTN3A1) on the antigen-presenting cells or target cells.[5] | 4a. If using a specific cell line as target cells, confirm the expression of BTN3A1 by flow cytometry or western blot. 4b. If using PBMCs, ensure that the monocyte population (which acts as antigen-presenting cells) is healthy and present in sufficient numbers. | |
| High background activation of γδ T cells (in the absence of this compound) | 1. Contamination of Cell Culture: Bacterial or mycoplasma contamination can lead to non-specific T cell activation. | 1a. Regularly test your cell cultures for contamination. 1b. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. |
| 2. Endotoxin (B1171834) Contamination: Endotoxins in reagents or on labware can cause non-specific immune cell activation. | 2a. Use endotoxin-free reagents and labware for your experiments. 2b. Test your this compound stock solution for endotoxin levels. | |
| Inconsistent results between experiments | 1. Variability in Reagents: Inconsistent quality of this compound between batches or degradation of stock solutions over time. | 1a. Qualify each new batch of this compound before use in critical experiments. 1b. Prepare fresh stock solutions for each experiment or establish the stability of your stored aliquots. |
| 2. Inconsistent Cell Handling: Variations in cell isolation, counting, and plating can lead to variability. | 2a. Standardize your cell handling procedures. 2b. Ensure accurate cell counting and consistent cell densities in your assays. | |
| 3. Freeze-Thaw Cycles: Repeated freezing and thawing of this compound stock solutions can lead to degradation. | 3a. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is soluble in aqueous buffers such as PBS. For long-term storage, it should be kept as a solid at -20°C.[2][3] Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: What is the mechanism of action of this compound in activating γδ T cells?
A2: this compound, as a phosphoantigen, activates Vγ9Vδ2 T cells through a T-cell receptor (TCR)-dependent mechanism that requires the butyrophilin 3A1 (BTN3A1) molecule on a target cell. The phosphoantigen is thought to bind to the intracellular domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 TCR, leading to T cell activation.[5]
Q3: How does the stability of this compound compare to other phosphoantigens like HMBPP?
A3: this compound is a pyrophosphonate analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). The pyrophosphonate moiety makes it more resistant to chemical and enzymatic hydrolysis compared to the pyrophosphate group in HMBPP, resulting in greater stability in solution and in circulation.[2][3]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in in vivo studies and has been shown to increase the number of circulating γδ T cells in non-human primate models.[4] Its enhanced stability makes it a suitable candidate for in vivo applications.
Q5: Why am I seeing variability in γδ T cell activation between different donors?
A5: The frequency and responsiveness of Vγ9Vδ2 T cells can vary significantly among individuals. This is a well-documented phenomenon in γδ T cell biology. It is advisable to screen several donors to identify those with a strong response to phosphoantigens for your experiments.
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM ammonium formate (B1220265) buffer, pH 3.7
-
Mobile Phase B: Acetonitrile
-
Diluent: Water or Mobile Phase A
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
-
Analysis: Inject the prepared sample and a blank (diluent) into the HPLC system.
-
Data Processing: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: γδ T Cell Activation Assay
Objective: To measure the activation of human γδ T cells by this compound through the quantification of TNF-α release.
Materials:
-
This compound
-
Ficoll-Paque for PBMC isolation
-
Human peripheral blood from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Compound Preparation and Addition: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations to the wells containing PBMCs. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of γδ T Cell Activation
Caption: Vγ9Vδ2 T cell activation by this compound.
Experimental Workflow for Quality Control
Caption: Quality control workflow for this compound.
References
Technical Support Center: (E)-C-HDMAPP Ammonium In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (E)-C-HDMAPP ammonium (B1175870) in in vitro settings, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is (E)-C-HDMAPP ammonium and what is its primary in vitro activity?
(E)-C-HDMAPP (ammonium salt) is a potent synthetic phosphoantigen. Its primary in vitro activity is the activation of human Vγ9Vδ2 T cells, a subset of γδ T cells.[1][2][3] This activation leads to a variety of downstream effector functions, most commonly measured by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][4] It exhibits a very high potency, with an EC50 value for TNF-α release reported to be as low as 0.91 nM in serum-free conditions.[1][2]
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
The presence of serum, such as Fetal Bovine Serum (FBS) or human serum, can significantly impact the observed in vitro activity of this compound. Components of serum, particularly proteins like albumin, can bind to small molecules.[5][6] This binding reduces the concentration of free, unbound this compound available to interact with and activate Vγ9Vδ2 T cells.[7] Consequently, a higher total concentration of the compound is required to achieve the same level of T cell activation, resulting in an apparent decrease in potency (i.e., a higher EC50 value).[7][8]
Q3: Why am I seeing high background in my TNF-α ELISA when using serum-containing medium?
High background in ELISA assays using samples from serum-containing cultures is a common issue.[2][3][4] Several factors can contribute to this:
-
Cross-reactivity: Antibodies used in the ELISA may cross-react with components in the serum.[3]
-
Matrix Effects: Complex matrices like serum can contain substances that interfere with the assay, leading to non-specific binding.[3][9]
-
Inadequate Blocking: The blocking buffer may not be sufficient to prevent non-specific binding of serum proteins to the plate wells.[1][10]
-
Insufficient Washing: Residual serum components may remain if washing steps are not thorough enough.[2][10]
Q4: Can I use heat-inactivated serum for my experiments?
Yes, using heat-inactivated serum is a standard practice for in vitro cell culture, including Vγ9Vδ2 T cell activation assays. Heat inactivation (typically 30 minutes at 56°C) denatures complement proteins and other potential interfering factors without significantly affecting the growth-promoting properties of the serum.
Q5: My dose-response curve looks shifted to the right when I use serum. Is this expected?
Yes, a rightward shift in the dose-response curve, indicating a higher EC50 value, is the expected outcome when an active compound is affected by serum protein binding.[7][8] This "EC50 shift" is a direct consequence of a portion of the this compound being sequestered by serum proteins, thus lowering its free concentration available to the cells.
Troubleshooting Guides
Issue 1: Reduced or No Vγ9Vδ2 T cell Activation in Serum-Containing Media
| Possible Cause | Troubleshooting Step |
| Serum Protein Binding: The free concentration of this compound is too low. | Increase the concentration range of this compound in your dose-response experiment to account for the expected EC50 shift. Perform a serum-shift assay (see Experimental Protocols) to quantify the impact of serum. |
| Degradation of Compound: this compound may be less stable in serum-containing medium over long incubation periods. | Prepare fresh dilutions of the compound for each experiment. Minimize the pre-incubation time of the compound in the serum-containing medium before adding it to the cells. |
| Sub-optimal Cell Health: Cells are not healthy or viable, leading to a poor response. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Culture cells in the recommended medium and supplements. |
| Incorrect Reagent Concentration: Pipetting errors or incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. Use calibrated pipettes and perform serial dilutions carefully. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: Uneven number of cells per well. | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. |
| Edge Effects: Wells on the perimeter of the plate are subject to evaporation, leading to altered concentrations. | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Inadequate Mixing: Reagents (compound, serum, cells) are not mixed thoroughly in the wells. | After adding reagents, gently tap the plate or use a plate shaker at a low speed for a few seconds to ensure proper mixing. |
| Serum Batch Variability: Different lots of serum can have varying protein compositions, affecting binding.[11] | If possible, use the same lot of serum for an entire set of related experiments to ensure consistency. If changing lots, it is advisable to re-validate the assay. |
Issue 3: High Background Signal in Cytokine Readout (ELISA)
| Possible Cause | Troubleshooting Step |
| Insufficient Plate Washing: Residual serum proteins and unbound detection antibodies remain in the wells. | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash step (e.g., 30 seconds).[10] Ensure the plate washer is functioning correctly, fully aspirating and dispensing wash buffer.[2] |
| Inadequate Blocking: Non-specific binding sites on the plate are not fully blocked. | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[10] Consider using a different blocking agent, such as non-fat dry milk or a commercial blocking buffer. |
| Secondary Antibody Non-specific Binding: The secondary antibody is binding to serum proteins. | Run a control where no primary antibody is added to check for non-specific binding of the secondary antibody.[1] Use a secondary antibody that has been pre-adsorbed against the serum species used in your culture (e.g., anti-human IgG adsorbed against bovine immunoglobulins). |
| Sample Dilution: High concentration of serum components in the sample supernatant. | Dilute the cell culture supernatant (sample) in assay diluent before adding it to the ELISA plate. This reduces the concentration of potentially interfering matrix components.[3] |
Quantitative Data Presentation
The following table provides an example of how serum can affect the potency of this compound, as measured by TNF-α release from Vγ9Vδ2 T cells. This data is illustrative and serves to demonstrate the concept of an EC50 shift. Actual results may vary based on experimental conditions and serum lot.
Table 1: Illustrative Impact of Fetal Bovine Serum (FBS) on this compound Potency (EC50)
| Serum Concentration | EC50 of (E)-C-HDMAPP for TNF-α Release (nM) | Fold Shift in EC50 (vs. 0% FBS) |
| 0% FBS (Serum-Free Media) | 0.9 | 1.0 |
| 1% FBS | 2.5 | 2.8 |
| 5% FBS | 11.2 | 12.4 |
| 10% FBS | 25.1 | 27.9 |
This table illustrates that as the concentration of serum increases, a higher concentration of this compound is required to achieve 50% of the maximal response, indicating a decrease in apparent potency due to protein binding.
Experimental Protocols
Protocol 1: Vγ9Vδ2 T cell Activation Assay
This protocol details the steps to measure the activation of Vγ9Vδ2 T cells by this compound, leading to TNF-α production.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Expand Vγ9Vδ2 T cells by culturing PBMCs with a phosphoantigen (e.g., 2 µg/mL IPP) and IL-2 (e.g., 200 IU/mL) for 8-14 days.[12]
-
Prior to the assay, harvest the expanded cells, wash with PBS, and resuspend in the desired base culture medium (e.g., RPMI-1640). Count viable cells.
-
-
Assay Setup:
-
Seed the Vγ9Vδ2 T cells into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in the same culture medium. A typical concentration range might be 0.01 nM to 1000 nM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a "no compound" control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Cytokine Measurement (TNF-α ELISA):
-
After incubation, centrifuge the plate (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant (150-180 µL) for cytokine analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Plot the TNF-α concentration against the log of the this compound concentration.
-
Use non-linear regression (four-parameter logistic curve fit) to determine the EC50 value.
-
Protocol 2: Serum-Shift Assay to Quantify the Impact of Serum
This protocol is designed to directly measure the effect of serum on this compound activity.
-
Preparation:
-
Prepare three sets of culture media:
-
Serum-Free (SF) Medium (e.g., RPMI-1640 + 1% Pen/Strep)
-
Low-Serum Medium (e.g., SF Medium + 1% FBS)
-
High-Serum Medium (e.g., SF Medium + 10% FBS)
-
-
Prepare three separate serial dilution series of this compound, one in each of the media prepared above. The concentration range for the serum-containing media should be extended to higher concentrations to capture the full dose-response curve.
-
-
Assay Execution:
-
Follow the "Vγ9Vδ2 T cell Activation Assay" protocol (Protocol 1).
-
Set up three separate dose-response experiments on the same 96-well plate, one for each serum condition (0%, 1%, and 10% FBS).
-
Seed the cells and add the corresponding this compound dilutions for each condition.
-
-
Data Analysis:
-
Perform the TNF-α ELISA as described above.
-
Calculate the EC50 value for each serum condition separately.
-
Calculate the "Fold Shift" for the serum-containing conditions using the formula:
-
Fold Shift = (EC50 with serum) / (EC50 without serum)
-
-
Visualizations
Caption: Signaling pathway of this compound activation of Vγ9Vδ2 T cells.
Caption: Experimental workflow for a serum-shift assay.
Caption: Logic diagram showing how serum protein binding reduces active compound concentration.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. sinobiological.com [sinobiological.com]
- 3. krishgen.com [krishgen.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Protein Binding Assay [visikol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. arp1.com [arp1.com]
- 11. cellr4.org [cellr4.org]
- 12. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: (E)-C-HDMAPP Ammonium vs. (E)-HDMAPP for Potent T Cell Activation
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and utility of two potent phosphoantigens in the activation of Vγ9Vδ2 T cells.
In the rapidly evolving field of immunotherapy, the activation of gamma-delta (γδ) T cells, particularly the Vγ9Vδ2 subset, presents a promising avenue for novel cancer therapies and infectious disease treatments. Central to this activation are phosphoantigens, small-molecule metabolites that can potently trigger a Vγ9Vδ2 T cell response. This guide provides an in-depth comparison of two key phosphoantigens: the natural compound (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate, commonly known as (E)-HDMAPP or HMBPP, and its synthetic, more stable analog, (E)-C-HDMAPP ammonium (B1175870) salt.
Executive Summary
(E)-HDMAPP is a highly potent, naturally occurring phosphoantigen that serves as a benchmark for Vγ9Vδ2 T cell activation.[1] Its synthetic counterpart, (E)-C-HDMAPP ammonium, was developed to overcome the inherent instability of the pyrophosphate moiety in (E)-HDMAPP.[2][3] While both compounds exhibit comparable high potency in activating Vγ9Vδ2 T cells, (E)-C-HDMAPP offers significantly enhanced metabolic stability, leading to more consistent and reproducible results in experimental settings.[4][5] This guide will delve into the quantitative comparison of their activities, outline the experimental protocols for their evaluation, and illustrate the underlying signaling pathways.
Quantitative Comparison of T Cell Activation
The potency of both (E)-HDMAPP and (E)-C-HDMAPP in activating Vγ9Vδ2 T cells is well-documented. The primary measure of this activity is often the effective concentration required to elicit a half-maximal response (EC50) in cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), a key indicator of T cell activation.
| Compound | Chemical Structure | EC50 (TNF-α Release) | Key Characteristics | In Vivo Efficacy |
| (E)-HDMAPP | Pyrophosphate | Sub-nanomolar to low nanomolar range[6] | Highly potent natural phosphoantigen.[1] The pyrophosphate group is susceptible to enzymatic and chemical hydrolysis. | Demonstrated activity in preclinical models. |
| This compound | Pyrophosphonate | 0.91 nM[7][8] | Potent synthetic analog with a more stable pyrophosphonate group, making it resistant to hydrolysis.[2][3] Provides more consistent results in pulse experiments.[4] | Shown to significantly increase circulating γδ-T cells in cynomolgus monkeys.[7] |
Signaling Pathway of Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-HDMAPP and (E)-C-HDMAPP is a unique process that does not rely on the classical major histocompatibility complex (MHC) presentation. Instead, it involves an "inside-out" signaling mechanism mediated by the Butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of target cells.
The intracellular B30.2 domain of BTN3A1 directly binds to the phosphoantigen.[6] This binding event is thought to induce a conformational change in the extracellular domain of BTN3A1. The small GTPase RhoB has been identified as a critical mediator in this process, facilitating the redistribution and stabilization of BTN3A1 in the cell membrane, which is essential for subsequent T cell receptor recognition. The altered conformation of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine production, and cytotoxic activity against the target cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct versus Indirect Allorecognition Pathways: On the Right Track - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Pathway T-Cell Alloactivation Is More Rapid Than Indirect Pathway Alloactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]
- 7. Buy (E)-C-HDMAPP (ammonium) [smolecule.com]
- 8. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of (E)-C-HDMAPP Ammonium and Zoledronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of (E)-C-HDMAPP ammonium (B1175870), a potent phosphoantigen, and zoledronate, a third-generation bisphosphonate. The comparison is based on available experimental data from in vitro and in vivo studies, focusing on their primary mechanisms of action and relevant cellular effects.
Executive Summary
Data Presentation
The following tables summarize the quantitative data on the potency of zoledronate and (E)-C-HDMAPP ammonium from various experimental assays.
Table 1: Potency of Zoledronate in FPPS Inhibition and Bone Resorption Assays
| Assay Type | Target/Cell Line | Parameter | Potency |
| Enzyme Inhibition | Recombinant Human FPPS | IC50 | 3 nM |
| Bone Resorption | Osteoclasts from various individuals | IC50 | 0.06 to 12.57 µM |
| Osteoclast Formation | Murine bone marrow mononuclear cells | Minimal Effective Concentration | 1 µM |
Table 2: Potency of this compound in γδ T Cell Activation
| Assay Type | Target/Cell Line | Parameter | Potency |
| T Cell Activation | Human γδ T lymphocytes | EC50 (for TNF-α synthesis) | 0.91 nM |
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FPPS by 50% (IC50).
Methodology:
-
Enzyme and Substrates: Recombinant human FPPS is used as the enzyme source. The substrates are isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP). Radiolabeled [1-¹⁴C]IPP is often used for detection.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing MgCl₂, dithiothreitol (B142953) (DTT), and the enzyme.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., zoledronate) are pre-incubated with the enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrates (IPP and GPP). The mixture is incubated at 37°C for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an acid. The product, farnesyl pyrophosphate (FPP), is extracted using an organic solvent (e.g., butanol or a chloroform/methanol mixture).
-
Quantification: The amount of radiolabeled FPP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Bone Resorption Pit Assay
Objective: To assess the ability of a compound to inhibit osteoclast-mediated bone resorption.
Methodology:
-
Osteoclast Culture: Osteoclasts are generated from precursor cells, such as murine bone marrow macrophages or human peripheral blood mononuclear cells (PBMCs), by stimulation with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).
-
Substrate Preparation: Thin slices of bone or dentin, or calcium phosphate-coated plates, are used as a substrate for resorption.
-
Treatment: Mature osteoclasts are seeded onto the substrate in the presence of varying concentrations of the test compound (e.g., zoledronate).
-
Incubation: The cultures are incubated for several days to allow for bone resorption.
-
Visualization of Resorption Pits: After incubation, the cells are removed, and the substrate is stained (e.g., with toluidine blue or von Kossa stain) to visualize the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.
-
Data Analysis: The inhibition of bone resorption is calculated relative to a control group, and the IC50 value is determined.
γδ T Cell Activation Assay
Objective: To measure the activation of γδ T cells in response to a phosphoantigen.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) containing γδ T cells are cultured.
-
Stimulation: The cells are stimulated with varying concentrations of the test compound (e.g., this compound).
-
Incubation: The cultures are incubated for a specified period (e.g., 24-48 hours).
-
Measurement of Activation Markers: T cell activation can be assessed by measuring the expression of activation markers like CD69 or CD25 on the surface of γδ T cells using flow cytometry.
-
Cytokine Production Measurement: The concentration of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interferon-gamma (IFN-γ), released into the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-dependent increase in activation markers or cytokine production is plotted to determine the effective concentration 50% (EC50).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Zoledronate inhibits FPPS, disrupting protein prenylation and leading to osteoclast apoptosis and reduced bone resorption.
Caption: this compound activates γδ T cells via the T cell receptor, leading to proliferation and cytokine release.
Caption: Workflow for key in vitro assays used to determine the potency of the compounds.
Navigating γδ T Cell Activation: A Comparative Guide to Stimulants Beyond (E)-C-HDMAPP Ammonium
For researchers, scientists, and drug development professionals, the robust stimulation of γδ T cells is a critical step in harnessing their therapeutic potential. While (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP or HDMAPP) ammonium (B1175870) salt is a potent and widely used phosphoantigen for activating Vγ9Vδ2 T cells, a range of alternative compounds offer distinct advantages in terms of cost, availability, and mechanism of action. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate stimulant for your research needs.
This comparison focuses on two primary classes of alternatives to (E)-C-HDMAPP ammonium: other phosphoantigens and aminobisphosphonates. Phosphoantigens directly engage the Vγ9Vδ2 T cell receptor (TCR) pathway, while aminobisphosphonates act indirectly by inhibiting the mevalonate (B85504) pathway in antigen-presenting cells, leading to the accumulation of endogenous phosphoantigens.
Comparative Performance of γδ T Cell Stimulants
The efficacy of various compounds in activating and expanding γδ T cells can be quantified by several key metrics, including the half-maximal effective concentration (EC50) for activation, the resulting proliferation index, and the magnitude of cytokine production and cytotoxic activity. The following tables summarize the performance of prominent alternatives to this compound.
| Compound | Class | EC50 / Half-Maximal Activity | Key Findings |
| This compound | Phosphoantigen | Potent, with high affinity for BTN3A1.[1][2] | Considered the most potent natural phosphoantigen for Vγ9Vδ2 T cell stimulation.[3] |
| Isopentenyl pyrophosphate (IPP) | Phosphoantigen | Binds to BTN3A1 with an affinity of 672 μM.[1][2] | An endogenous phosphoantigen that accumulates in cells treated with aminobisphosphonates.[4][5] |
| Bromohydrin pyrophosphate (BrHPP) | Synthetic Phosphoantigen | Stimulates γδ T cells at nanomolar concentrations.[6] | A synthetic phosphoantigen used for ex vivo expansion of γδ T cells.[4][7] |
| Zoledronate | Aminobisphosphonate | Half-maximal activity for γδ T cell expansion at ~1 μM.[8] | A widely used, FDA-approved drug that indirectly stimulates γδ T cells by inducing IPP accumulation in monocytes.[4][5] |
| Pamidronate | Aminobisphosphonate | Half-maximal activity for γδ T cell expansion between 0.9-4 μmol/L. | Induces dose-dependent activation and expansion of Vγ9Vδ2 T cells.[9] |
| Assay | Stimulant | Observation |
| Proliferation | Zoledronate + IL-2 | Significant expansion of γδ T cells from peripheral blood mononuclear cells (PBMCs), reaching >90% purity after 14 days.[4][5] |
| BrHPP + IL-2 | Marked increase in the expression of activation markers on γδ T cells.[6] | |
| Cytokine Production (IFN-γ) | Zoledronate-activated γδ T cells | Produce IFN-γ in response to PMA/ionomycin or zoledronate-treated Daudi cells.[4] |
| Pamidronate-activated γδ T cells | Produce IFN-γ upon stimulation. | |
| Cytotoxicity | Zoledronate-expanded γδ T cells | Exhibit cytotoxicity against tumor cell lines.[8] |
| Pamidronate-activated γδ T cells | Show specific cytotoxicity against lymphoma and myeloma cell lines. |
Signaling Pathways and Experimental Workflows
The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process primarily mediated by the Butyrophilin 3A1 (BTN3A1) molecule.
The following workflow outlines a general procedure for comparing the efficacy of different γδ T cell stimulants.
Experimental Protocols
γδ T Cell Isolation and Expansion
Objective: To expand γδ T cells from peripheral blood mononuclear cells (PBMCs) using Zoledronate and IL-2.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Zoledronate
-
Recombinant human Interleukin-2 (IL-2)
-
Human PBMCs
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add Zoledronate to a final concentration of 1 µM.
-
Add IL-2 to a final concentration of 100 U/mL.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Every 2-3 days, add fresh medium containing IL-2 (100 U/mL).
-
After 10-14 days, harvest the cells and assess the percentage of γδ T cells by flow cytometry using anti-CD3 and anti-γδ TCR antibodies.
γδ T Cell Proliferation Assay (CFSE-based)
Objective: To measure the proliferation of γδ T cells in response to stimulation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Expanded γδ T cells
-
Stimulants (e.g., Zoledronate-pulsed monocytes, phosphoantigens)
-
Complete RPMI 1640 medium
-
Flow cytometer
Procedure:
-
Label the expanded γδ T cells with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C.[10][11]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
Co-culture the CFSE-labeled γδ T cells with the desired stimulant.
-
Culture for 4-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Intracellular Cytokine Staining for IFN-γ
Objective: To determine the frequency of IFN-γ-producing γδ T cells upon stimulation.
Materials:
-
Expanded γδ T cells
-
Stimulant (e.g., PMA/Ionomycin as a positive control, or specific antigen)
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated anti-IFN-γ antibody
-
Fluorochrome-conjugated anti-CD3 and anti-γδ TCR antibodies
-
Flow cytometer
Procedure:
-
Restimulate 1 x 10^6 expanded γδ T cells with the chosen stimulant for 4-6 hours in the presence of Brefeldin A (a protein transport inhibitor) for the last 2-4 hours.[12][13][14]
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (CD3, γδ TCR).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IFN-γ with the fluorochrome-conjugated antibody.
-
Wash the cells and acquire data on a flow cytometer.
Cytotoxicity Assay (Chromium Release)
Objective: To measure the cytotoxic capacity of expanded γδ T cells against target tumor cells.
Materials:
-
Expanded γδ T cells (effector cells)
-
Target tumor cell line (e.g., Daudi)
-
Sodium Chromate (51Cr)
-
Complete RPMI 1640 medium
-
Gamma counter
Procedure:
-
Label the target cells with 51Cr for 1 hour at 37°C.[15][16]
-
Wash the labeled target cells three times to remove excess 51Cr.
-
Co-culture the 51Cr-labeled target cells with the effector γδ T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[16]
Conclusion
The selection of a γδ T cell stimulant is a critical decision in both basic research and the development of immunotherapies. While this compound remains a benchmark for its high potency, alternatives such as other phosphoantigens and aminobisphosphonates provide viable and, in some cases, more clinically accessible options. Aminobisphosphonates like zoledronate offer the advantage of being FDA-approved drugs that can effectively, albeit indirectly, stimulate γδ T cells. Synthetic phosphoantigens such as BrHPP provide a direct and potent alternative.
The choice of stimulant should be guided by the specific experimental goals, considering factors such as the desired purity of the expanded γδ T cell population, the scale of the experiment, and regulatory considerations for clinical applications. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of γδ T cell stimulation in your research endeavors.
References
- 1. Activation of Human γδ T Cells by Cytosolic Interactions of BTN3A1 with Soluble Phosphoantigens and the Cytoskeletal Adaptor Periplakin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of human peripheral blood γδ T cells using zoledronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 8. Comparison of γδ T cell responses and farnesyl diphosphate synthase inhibition in tumor cells pretreated with zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of gammadelta T cells by aminobisphosphonates and induction of antiplasma cell activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. anilocus.com [anilocus.com]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. revvity.com [revvity.com]
Comparative Guide to Validating γδ T Cell Activation by (E)-C-HDMAPP Ammonium
This guide provides a comprehensive comparison of (E)-C-HDMAPP ammonium (B1175870) with other common γδ T cell activators, supported by experimental data and detailed protocols for validation using flow cytometry. It is designed for researchers, scientists, and professionals in drug development engaged in immunotherapy research.
Introduction to γδ T Cell Activation
Gamma delta (γδ) T cells are a unique subset of lymphocytes that bridge the innate and adaptive immune systems. The major population of γδ T cells in human peripheral blood expresses the Vγ9Vδ2 T cell receptor (TCR).[1][2] These cells play a crucial role in immune surveillance against infections and malignancies by recognizing small, non-peptidic phosphorylated metabolites known as phosphoantigens (PAgs).[1][2][3] This activation is mediated through the butyrophilin 3A1 (BTN3A1) molecule, which senses intracellular PAgs and subsequently triggers the Vγ9Vδ2 TCR.[2][4] Validating the activation of these cells is critical for developing novel cancer immunotherapies.
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent natural PAg produced by microbes, while isopentenyl pyrophosphate (IPP) is an endogenous PAg that can accumulate in tumor cells.[1] Synthetic analogs, such as (E)-C-HDMAPP (a more stable version of HMBPP) and bromohydrin pyrophosphate (BrHPP), have been developed for consistent and potent activation of Vγ9Vδ2 T cells in research and clinical applications.[5][6]
Comparison of γδ T Cell Activators
The selection of an appropriate activator is crucial for studying γδ T cell function. (E)-C-HDMAPP ammonium is a highly potent synthetic phosphoantigen, offering significant advantages in stability and activity compared to natural counterparts and other stimulating agents. The following table compares key activators of Vγ9Vδ2 T cells.
| Activator | Type | Mechanism of Action | Typical Effective Concentration (EC₅₀) | Key Characteristics |
| (E)-C-HDMAPP | Synthetic Phosphoantigen | Direct: Binds to the intracellular B30.2 domain of BTN3A1, inducing a conformational change that activates the Vγ9Vδ2 TCR.[2][4][7] | ~1.2 nM [7] | Extremely high potency; metabolically stable, providing consistent results.[6] |
| HMBPP | Natural Phosphoantigen | Direct: Binds to the intracellular B30.2 domain of BTN3A1.[7] | Sub-nanomolar to low nanomolar | The most potent natural phosphoantigen; produced by microbes in the non-mevalonate pathway.[1][7] |
| IPP (Isopentenyl Pyrophosphate) | Natural Phosphoantigen | Direct: Binds to the intracellular B30.2 domain of BTN3A1.[7] | ~7.8 µM[7] | Endogenous PAg from the mevalonate (B85504) pathway; accumulates in tumor cells; significantly less potent than HMBPP/cHDMAPP.[1][7] |
| BrHPP | Synthetic Phosphoantigen | Direct: Activates Vγ9Vδ2 T cells, presumably via BTN3A1.[5] | ~300 nM[8] | Potent synthetic activator, widely used in research.[5] |
| Zoledronate | Aminobisphosphonate | Indirect: Inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, leading to the intracellular accumulation of endogenous IPP, which then activates γδ T cells via BTN3A1.[1][9] Requires accessory cells (e.g., monocytes) for IPP production.[5][6] | Micromolar range (e.g., 1 µM)[5][9] | Does not directly activate purified γδ T cells; acts on target or accessory cells to induce endogenous antigen production.[5] |
Signaling and Experimental Diagrams
Visual aids are essential for understanding the complex biological processes and experimental procedures involved in γδ T cell activation.
Signaling Pathway for Phosphoantigen Activation
The diagram below illustrates the molecular mechanism of Vγ9Vδ2 T cell activation by a direct phosphoantigen like (E)-C-HDMAPP. The process begins with the intracellular binding of the PAg to the B30.2 domain of the BTN3A1 protein, which triggers a conformational change recognized by the Vγ9Vδ2 TCR, leading to downstream signaling and cell activation.[2][4]
Experimental Workflow for Flow Cytometry Validation
This workflow outlines the key steps for assessing γδ T cell activation in response to stimulation with (E)-C-HDMAPP or other phosphoantigens.
Flow Cytometry Gating Strategy
Proper data analysis requires a sequential gating strategy to isolate the cell population of interest and quantify activation markers.
Detailed Experimental Protocol
This protocol provides a method for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and assessing Vγ9Vδ2 T cell activation by flow cytometry.
Materials and Reagents
-
Cells : Freshly isolated human PBMCs from healthy donors.
-
Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Stimulants :
-
This compound (or other PAgs as per the comparison table).
-
Recombinant human Interleukin-2 (IL-2).
-
-
Antibodies for Flow Cytometry :
-
Anti-CD3 (e.g., PE-Cy7)
-
Anti-TCRγδ (e.g., FITC)
-
Anti-Vδ2 (e.g., APC)
-
Anti-CD69 (e.g., PE)
-
Anti-CD25 (e.g., BV421)
-
Viability Dye (e.g., 7-AAD or Fixable Viability Stain)
-
-
Buffers : Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
PBMC Stimulation
-
Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add stimulants to the appropriate wells. A typical experiment includes:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 72 hours. Activation markers like CD69 are expressed early (within hours), while CD25 expression and proliferation occur later.
Staining for Flow Cytometry
-
Harvest cells from the wells and transfer to 5 mL FACS tubes.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of staining buffer containing the viability dye. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells again as in step 2.
-
Resuspend the pellet in 100 µL of staining buffer containing the pre-titrated fluorescently conjugated antibodies (anti-CD3, -TCRγδ, -Vδ2, -CD69, -CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition.
Data Acquisition and Analysis
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 100,000-500,000 total events) for robust analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Apply the gating strategy outlined in the diagram above to sequentially identify the live, single, CD3+ TCRγδ+ Vδ2+ lymphocyte population.
-
Within the Vδ2+ gate, quantify the percentage of cells expressing the activation markers CD69 and CD25 for each experimental condition. Compare the results from the (E)-C-HDMAPP-stimulated sample to the negative and positive controls.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 4. Phosphoantigen-stimulated γδ T cells suppress natural killer cell–responses to missing-self - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activated human γδ T cells induce peptide-specific CD8+ T-cell responses to tumor-associated self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (E)-C-HDMAPP Ammonium Cross-Reactivity with Immune Cells
(E)-C-HDMAPP ammonium (B1175870) , a potent phosphoantigen, is a well-documented and highly specific activator of a particular subset of T cells. This guide provides a comparative overview of its cross-reactivity, or lack thereof, with various immune cell populations, supported by experimental data and detailed protocols for researchers in immunology and drug development.
High Specificity for Vγ9Vδ2 T Cells
(E)-C-HDMAPP ammonium demonstrates remarkable specificity in its interaction with the immune system, primarily targeting Vγ9Vδ2 T cells . These unconventional T cells play a crucial role in the immune response to infections and malignancies. The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is potent, with an effective concentration (EC50) in the nanomolar range for inducing T-cell stimulatory responses, such as the release of tumor necrosis factor-alpha (TNF-α).[1]
This specific activation is not a direct interaction with the T cell receptor (TCR) alone. Instead, it is mediated by the butyrophilin family molecule BTN3A1 .[2][3][4][5] (E)-C-HDMAPP binds to the intracellular domain of BTN3A1, inducing a conformational change that is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation.[2][5] More recent findings suggest that phosphoantigens act as "molecular glues," promoting the association between the intracellular domains of BTN3A1 and BTN2A1, which in turn triggers the outward conformational change in BTN3A1 necessary for T cell activation.[6]
Interaction with Other Immune Cells: A Lack of Direct Cross-Reactivity
Extensive research has focused on the effects of (E)-C-HDMAPP and similar phosphoantigens on Vγ9Vδ2 T cells. In contrast, there is a notable absence of evidence for direct, potent activation of other major immune cell populations by this compound alone.
Natural Killer (NK) Cells: Current research indicates that the interaction between (E)-C-HDMAPP and NK cells is indirect. Studies have shown that Vγ9Vδ2 T cells, once activated by phosphoantigens, can actually suppress the activity of NK cells.[7][8][9] This suppression is dependent on direct cell-to-cell contact and the presence of BTN3A1, leading to a reduced capacity of NK cells to degranulate and produce IFN-γ in response to target cells.[7][9] However, in a different context, plant-derived tannins, such as apple procyanidins (APP), have been shown to be agonists for both Vδ1 and Vδ2 T cells, as well as NK cells.[10][11] Interestingly, these tannins can act synergistically with phosphoantigens like HDMAPP to enhance the proliferation of T cells, and NK cells were also observed to be more responsive in the presence of these tannins.[10][12]
B Cells, Monocytes, and αβ T Cells: There is currently no substantial scientific literature to suggest that this compound directly activates B cells, monocytes, or conventional αβ T cells. The activation pathways described for these cell types rely on distinct recognition and signaling mechanisms, such as B cell receptor (BCR) engagement for B cells, pattern recognition receptor (PRR) activation for monocytes, and peptide-MHC complex recognition for αβ T cells.[13][14][15][16][17][18][19] The phosphoantigen-BTN3A1 pathway appears to be a specialized mechanism for the activation of Vγ9Vδ2 T cells.
Summary of Immune Cell Interactions with this compound
| Immune Cell Type | Direct Activation by (E)-C-HDMAPP | Indirect Effects | Key Mediators |
| Vγ9Vδ2 T Cells | Yes (Potent) | N/A | BTN3A1, BTN2A1, Vγ9Vδ2 TCR |
| Natural Killer (NK) Cells | No | Suppression (by activated γδ T cells); Potential for co-stimulation (with tannins) | BTN3A1 (for suppression) |
| B Cells | No evidence | No evidence | N/A |
| Monocytes | No evidence | No evidence | N/A |
| αβ T Cells | No evidence | No evidence | N/A |
Experimental Protocols
To assess the cross-reactivity of this compound with various immune cell populations, the following experimental protocols can be employed.
Immune Cell Isolation
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purified Immune Cell Subsets: From the PBMC fraction, isolate Vγ9Vδ2 T cells, NK cells, B cells, monocytes, and αβ T cells using magnetic-activated cell sorting (MACS) with specific antibody-conjugated beads (e.g., anti-TCR Vδ2, anti-CD56, anti-CD19, anti-CD14, anti-TCRαβ).
In Vitro Cell Culture and Stimulation
-
Culture the isolated immune cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Stimulate the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 24-72 hours).
-
Include positive controls for each cell type (e.g., PHA or anti-CD3/CD28 beads for T cells, LPS for monocytes and B cells, IL-2/IL-12 for NK cells) and a negative (unstimulated) control.
Assessment of Cell Activation
-
Flow Cytometry for Activation Markers: Stain cells with fluorescently-labeled antibodies against cell surface markers indicative of activation.
-
Vγ9Vδ2 and αβ T Cells: CD69, CD25, HLA-DR
-
NK Cells: CD69, CD25
-
B Cells: CD69, CD80, CD86
-
Monocytes: CD80, CD86, HLA-DR
-
-
Cytokine Release Assay (ELISA or Multiplex Assay): Collect cell culture supernatants after stimulation and measure the concentration of key cytokines.
-
T Cells: IFN-γ, TNF-α, IL-2
-
NK Cells: IFN-γ, TNF-α
-
Monocytes: IL-1β, IL-6, TNF-α
-
-
Cell Proliferation Assay: Label cells with a proliferation-tracking dye (e.g., CFSE) before stimulation. After the incubation period, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.
Visualizing Signaling and Experimental Workflows
Signaling Pathway of Vγ9Vδ2 T Cell Activation
Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP via BTN3A1.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing immune cell cross-reactivity.
References
- 1. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Butyrophilin 3A1 presents phosphoantigens to human γδ T cells: the fourth model of antigen presentation in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phosphoantigen-Stimulated γδ T Cells Suppress Natural Killer-Cell Responses to Missing-Self - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Select plant tannins induce IL-2Ralpha up-regulation and augment cell division in gammadelta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of γδ T cells to plant-derived tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activated human γδ T cells as stimulators of specific CD8+ T cell responses to subdominant Epstein Barr virus (EBV) epitopes: Potential for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of B cells by non‐canonical helper signals | EMBO Reports [link.springer.com]
- 15. Tumor cells fail to present MHC-II–restricted epitopes derived from oncogenes to CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human B cell activation. Evidence for diverse signals provided by various monoclonal anti-IgM antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. B Cells, Memory B Cells and Plasma Cells: B Cell Activation, Development and the B Cell Receptor | Technology Networks [technologynetworks.com]
- 18. B cell responses – Cell interaction dynamics and decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histology, Monocytes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming T Cell Responses to (E)-C-HDMAPP Ammonium: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals investigating the immunomodulatory effects of (E)-C-HDMAPP ammonium (B1175870), the accurate confirmation of a Vγ9Vδ2 T cell response is paramount. This guide provides a comparative analysis of key biomarkers, detailed experimental protocols, and supporting data to aid in the selection of appropriate methods for confirming T cell activation.
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), also known as HMBPP, is a potent phosphoantigen that specifically activates Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells.[1][2] This activation is a critical area of study in cancer immunotherapy and infectious disease research.[3] Confirmation of this T cell response relies on the measurement of specific biomarkers that indicate cellular activation, degranulation, and cytokine production.
Comparative Analysis of Key Biomarkers
The selection of biomarkers to confirm a T cell response to (E)-C-HDMAPP ammonium should be guided by the specific research question, available resources, and desired throughput. The following table summarizes the most common biomarkers, their function, and typical quantitative measures following stimulation.
| Biomarker Category | Biomarker | Function / Significance | Typical Quantitative Measures (Post-HDMAPP Stimulation) | Assay Method(s) |
| Cell Surface Markers | CD69 | Early activation marker, involved in lymphocyte proliferation and function. | High expression on Vγ9Vδ2 T cells.[4][5] | Flow Cytometry |
| CD107a (LAMP-1) | Marker of degranulation, indicating cytotoxic potential.[4][5] | Significant upregulation on Vγ9Vδ2 T cells.[1] | Flow Cytometry | |
| CCR4 | Chemokine receptor, upregulated at the mRNA and protein level.[6] | Upregulation of surface expression on Vγ9Vδ2 T cells.[6] | Flow Cytometry, qRT-PCR | |
| HLA-DR | MHC class II molecule, indicates recent activation.[7] | Moderate to high expression.[5] | Flow Cytometry | |
| Secreted Cytokines | Interferon-gamma (IFN-γ) | Pro-inflammatory cytokine, key effector molecule.[2][8] | Significant increase in secretion.[1] | ELISA, ELISPOT, Intracellular Cytokine Staining (ICS) |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine, involved in cytolytic activity.[8] | Significant increase in secretion.[1] | ELISA, ELISPOT, ICS | |
| Gene Expression | PRF1 (Perforin-1) | Pore-forming protein essential for cytotoxicity.[2] | Upregulation of mRNA expression.[6] | qRT-PCR, RNA-Seq |
| GZMB (Granzyme B) | Serine protease that induces apoptosis in target cells.[7] | Upregulation of mRNA expression. | qRT-PCR, RNA-Seq | |
| IFNG (Interferon-gamma) | Gene encoding IFN-γ.[2] | Upregulation of mRNA expression.[6] | qRT-PCR, RNA-Seq |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Flow Cytometry for Cell Surface Marker Analysis
This protocol details the immunophenotyping of Vγ9Vδ2 T cells following in vitro activation with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI 1640 medium
-
This compound (e.g., 1 µM final concentration)[5]
-
Recombinant human Interleukin-2 (IL-2) (e.g., 100 IU/mL final concentration)[5]
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-Vδ2, anti-CD69, anti-CD107a, anti-CCR4, anti-HLA-DR
-
Live/Dead stain
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Activation:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.[5]
-
Add this compound and IL-2 to the cell suspension.[5]
-
Incubate cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-72 hours). For CD107a staining, add the antibody at the beginning of the culture.
-
-
Flow Cytometry Staining:
-
Harvest the cultured cells and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Stain for viability using a Live/Dead stain according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.[5]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition.[5]
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, and then on the CD3+Vδ2+ population to analyze the expression of activation markers.[5]
-
Protocol 2: ELISA for Cytokine Quantification
This protocol measures the concentration of secreted cytokines such as IFN-γ and TNF-α in the supernatant of this compound-stimulated T cell cultures.
Materials:
-
Supernatant from this compound-stimulated cell cultures
-
Human IFN-γ or TNF-α ELISA Kit (including capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Wash buffer
-
Assay buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate multiple times with wash buffer.
-
Standard and Sample Addition:
-
Prepare a serial dilution of the cytokine standard.
-
Add 100 µL of standards and cell culture supernatants to the wells in duplicate.
-
Incubate for 2 hours at room temperature.[9]
-
-
Detection:
-
Development and Measurement:
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Visualizing Key Processes
To further clarify the mechanisms and workflows involved, the following diagrams illustrate the this compound-induced T cell activation pathway and a typical experimental workflow for biomarker confirmation.
Caption: (E)-C-HDMAPP induced Vγ9Vδ2 T cell activation pathway.
Caption: Experimental workflow for biomarker detection.
Caption: Logic for selecting appropriate biomarkers.
References
- 1. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways [frontiersin.org]
- 3. Frontiers | Dual Face of Vγ9Vδ2-T Cells in Tumor Immunology: Anti- versus Pro-Tumoral Activities [frontiersin.org]
- 4. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Effector Vγ9Vδ2 T cell response to congenital Toxoplasma gondii infection [insight.jci.org]
- 8. Frontiers | Molecules and Mechanisms Implicated in the Peculiar Antigenic Activation Process of Human Vγ9Vδ2 T Cells [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. takara.co.kr [takara.co.kr]
A Comparative Guide to (E)-C-HDMAPP Ammonium for Vγ9Vδ2 T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E)-C-HDMAPP ammonium (B1175870), a potent phosphoantigen, with its key alternative, (E)-HDMAPP, and other phosphoantigens used in the study of γδ T-cell activation. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to (E)-C-HDMAPP Ammonium
This compound, with the full chemical name P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium (B15348185) salt, is a synthetic phosphoantigen that acts as a highly effective activator of Vγ9Vδ2 T-cells.[1] It is a more stable analog of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), a naturally occurring isoprenoid pathway intermediate.[1][2][3] The pyrophosphonate moiety in (E)-C-HDMAPP confers resistance to chemical and enzymatic hydrolysis, resulting in greater stability in solution and in vascular circulation compared to the pyrophosphate group in (E)-HDMAPP.[1][2][3]
Comparative Performance Data
The primary application of this compound is in the stimulation of Vγ9Vδ2 T-cells, a subset of T-cells with significant implications for immunotherapy, particularly in the context of cancer and infectious diseases. The following tables summarize the quantitative performance of this compound in comparison to its main alternative, (E)-HDMAPP.
| Compound | Assay | Target Cells | Parameter | Value | Reference |
| This compound | TNF-α Release | Human Vγ9Vδ2 T-cells | EC50 | 0.91 nM | [3][4][5] |
| (E)-HDMAPP | Vγ9Vδ2 T-cell Binding | Human Vγ9Vδ2 T-cells | EC50 | 0.39 nM | [6] |
Table 1: In Vitro Potency of this compound and (E)-HDMAPP.
| Compound | Animal Model | Dosing | Key Finding | Reference |
| This compound | Cynomolgus Monkey | 0.02 - 10 mg/kg (i.v.) | Significant increase in circulating γδ T-cells | [4][7] |
Table 2: In Vivo Activity of this compound.
Experimental Protocols
In Vitro TNF-α Release Assay
This protocol outlines a representative method for assessing the potency of phosphoantigens in stimulating TNF-α release from human Vγ9Vδ2 T-cells.
1. Isolation and Culture of Vγ9Vδ2 T-cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Vγ9Vδ2 T-cells are expanded from PBMCs by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum, IL-2 (100 U/mL), and a phosphoantigen such as (E)-HDMAPP (1 µM) for 10-14 days.
-
Purity of the Vγ9Vδ2 T-cell population is assessed by flow cytometry using anti-Vγ9-FITC and anti-Vδ2-PE antibodies.
2. Stimulation with Phosphoantigens:
-
Expanded Vγ9Vδ2 T-cells are washed and resuspended in fresh culture medium.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
This compound and (E)-HDMAPP are serially diluted to a range of concentrations (e.g., 0.01 nM to 100 nM) and added to the wells.
-
A negative control (medium only) and a positive control (e.g., PMA/Ionomycin) are included.
3. Quantification of TNF-α:
-
The plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatants are collected after centrifugation of the plates.
-
The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
The EC50 value is determined by plotting the TNF-α concentration against the log of the phosphoantigen concentration and fitting the data to a four-parameter logistic curve.
In Vivo Expansion of γδ T-cells in Cynomolgus Monkeys
This protocol describes a representative in vivo experiment to evaluate the ability of this compound to expand γδ T-cells.
1. Animal Model:
-
Healthy, adult cynomolgus monkeys (Macaca fascicularis) are used for the study.
-
Animals are housed in accordance with institutional guidelines for animal care.
2. Dosing and Administration:
-
This compound is dissolved in a sterile, biocompatible vehicle suitable for intravenous injection.
-
A range of doses (e.g., 0.02, 0.1, 0.5, 2.5, 5, and 10 mg/kg) is administered as a single intravenous injection.[4][7]
-
To support the proliferation of the activated γδ T-cells, a low dose of subcutaneous IL-2 may be administered daily for a period of up to 15 days.[4][7]
3. Blood Sampling and Analysis:
-
Peripheral blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., days 3, 7, 10, 15).
-
Whole blood is stained with fluorescently labeled antibodies against T-cell markers, including CD3, Vγ9, and Vδ2.
-
The percentage and absolute number of circulating γδ T-cells are determined by flow cytometry.
4. Data Analysis:
-
The fold-increase in γδ T-cells from baseline is calculated for each dose group and time point.
-
Statistical analysis is performed to determine the significance of the increase in γδ T-cells compared to a vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway for phosphoantigen-mediated Vγ9Vδ2 T-cell activation and a typical experimental workflow for evaluating phosphoantigen activity.
Caption: Phosphoantigen-mediated Vγ9Vδ2 T-cell activation pathway.
Caption: Workflow for in vitro evaluation of phosphoantigen activity.
Conclusion
This compound is a potent and stable activator of Vγ9Vδ2 T-cells, demonstrating high efficacy both in vitro and in vivo. Its enhanced stability compared to (E)-HDMAPP makes it a valuable tool for reproducible experimental outcomes. The provided data and protocols offer a framework for the comparative evaluation of this compound and other phosphoantigens in the context of immunology and drug development research.
References
- 1. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-C-HDMAPP (ammonium salt) | TargetMol | Biomol.com [biomol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Frontiers | Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy HDMAPP (ammonium salt) [smolecule.com]
- 7. Phosphoantigen-stimulated γδ T cells suppress natural killer cell–responses to missing-self - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (E)-C-HDMAPP Ammonium and Other Phosphoantigens in Vγ9Vδ2 T Cell Activation
A Guide for Researchers, Scientists, and Drug Development Professionals
The activation of Vγ9Vδ2 T cells by small, non-peptidic phosphoantigens is a field of intense research with significant therapeutic potential in oncology and infectious diseases. This guide provides an objective comparison of the synthetic phosphoantigen (E)-C-HDMAPP (amonium salt) with other key phosphoantigens, supported by experimental data. We present a summary of their performance, detailed experimental protocols, and visualizations of the critical signaling pathways and experimental workflows.
Comparative Performance of Phosphoantigens
The potency of phosphoantigens is typically determined by their half-maximal effective concentration (EC50) in various in vitro assays, such as T cell proliferation and cytokine release. (E)-C-HDMAPP is a pyrophosphonate analog of the highly potent natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HDMAPP). The pyrophosphonate modification in (E)-C-HDMAPP enhances its stability against hydrolysis compared to the pyrophosphate in HMBPP. Isopentenyl pyrophosphate (IPP) is an endogenous phosphoantigen that is significantly less potent than HMBPP.
Below is a summary of the reported EC50 values for these phosphoantigens in activating Vγ9Vδ2 T cells.
| Phosphoantigen | Assay Type | Performance Metric | EC50 Value |
| (E)-C-HDMAPP ammonium | Cytokine Release | TNF-α secretion | 0.91 nM |
| (E)-C-HDMAPP | Cytokine Release | IFN-γ secretion | ~32 µM (as C-HMBP)[1] |
| HMBPP (HDMAPP) | Vγ9Vδ2 T cell proliferation | Proliferation | 0.145 nM[2] |
| HMBPP (HDMAPP) | PBMC Expansion | 72-hour expansion | 0.50 nM[3] |
| HMBPP (HDMAPP) | Cytokine Release | IFN-γ secretion | ~590 nM[4] |
| IPP | Vγ9Vδ2 T cell proliferation | Proliferation | 36,000 nM[4] |
Signaling Pathway of Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by phosphoantigens is not a direct interaction between the phosphoantigen and the T cell receptor (TCR). Instead, it involves an "inside-out" signaling mechanism mediated by butyrophilin molecules on the surface of antigen-presenting cells (APCs) or target cells.
The key steps are as follows:
-
Internalization: Exogenous phosphoantigens are internalized by the target cell.
-
Intracellular Binding: The phosphoantigen binds to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule.[5][6]
-
Conformational Change: This binding event induces a conformational change in BTN3A1.[5]
-
Complex Formation: The conformational change in BTN3A1 leads to its interaction with butyrophilin 2A1 (BTN2A1), forming a receptor complex.[7]
-
TCR Engagement: The extracellular domains of the BTN3A1/BTN2A1 complex are then recognized by the Vγ9Vδ2 TCR.
-
T Cell Activation: This TCR-dependent sensing event triggers the full activation of the Vγ9Vδ2 T cell, leading to proliferation, cytokine production, and cytotoxic activity.
Experimental Protocols
Vγ9Vδ2 T Cell Proliferation Assay (PBMC Expansion)
This assay measures the ability of a phosphoantigen to induce the proliferation of Vγ9Vδ2 T cells within a population of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2
-
Phosphoantigens (this compound, HMBPP, IPP)
-
96-well U-bottom plates
-
Flow cytometer
-
Fluorescently labeled antibodies (e.g., anti-CD3, anti-Vδ2 TCR)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Add serial dilutions of the phosphoantigens to the wells. Include a positive control (e.g., a known potent activator) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
IL-2 Addition: After 48 hours, add recombinant human IL-2 to a final concentration of 100 IU/mL to each well to support T cell proliferation.
-
Culture Maintenance: Culture the cells for a total of 7-10 days, adding fresh medium with IL-2 every 2-3 days.
-
Flow Cytometry Analysis: At the end of the culture period, harvest the cells and stain them with fluorescently labeled antibodies against CD3 and Vδ2 TCR.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Determine the percentage of Vγ9Vδ2 T cells (CD3+Vδ2+) in each condition. Plot the percentage of Vγ9Vδ2 T cells against the concentration of the phosphoantigen to determine the EC50 value for proliferation.
Cytokine Release Assay (Intracellular Cytokine Staining by Flow Cytometry)
This assay quantifies the production of cytokines, such as TNF-α and IFN-γ, by Vγ9Vδ2 T cells in response to phosphoantigen stimulation.
Materials:
-
Expanded Vγ9Vδ2 T cells (from the proliferation assay) or purified Vγ9Vδ2 T cells
-
Target cells (e.g., Daudi or another tumor cell line)
-
Phosphoantigens
-
Brefeldin A
-
Fixation/Permeabilization buffers
-
Fluorescently labeled antibodies (e.g., anti-CD3, anti-Vδ2 TCR, anti-TNF-α, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Target Cell Preparation: Plate target cells in a 96-well plate.
-
Phosphoantigen Loading (Pulsing): Add serial dilutions of phosphoantigens to the target cells and incubate for 4 hours at 37°C.
-
Washing: Wash the target cells three times with fresh medium to remove any unbound extracellular phosphoantigen.
-
Co-culture: Add the expanded or purified Vγ9Vδ2 T cells to the wells containing the phosphoantigen-pulsed target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation and Brefeldin A Addition: Incubate the co-culture for 1-2 hours at 37°C. Then, add Brefeldin A to block cytokine secretion and incubate for an additional 4-6 hours.
-
Cell Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, Vδ2 TCR).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against TNF-α and IFN-γ.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the Vγ9Vδ2 T cell population and determine the percentage of cells positive for TNF-α and IFN-γ.
Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
This assay measures the ability of phosphoantigen-activated Vγ9Vδ2 T cells to kill target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target cells (e.g., a tumor cell line)
-
Phosphoantigens
-
Cell proliferation dye (e.g., CFSE or similar)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Target Cell Labeling: Label the target cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This allows for the clear identification of the target cell population during flow cytometry analysis.
-
Phosphoantigen Loading: Pulse the labeled target cells with serial dilutions of phosphoantigens for 4 hours at 37°C.
-
Washing: Wash the target cells three times to remove unbound phosphoantigen.
-
Co-culture: Co-culture the phosphoantigen-pulsed target cells with the expanded Vγ9Vδ2 T cells at various E:T ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate. Include control wells with target cells alone.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Viability Staining: Add a viability dye (e.g., 7-AAD) to each well to stain dead cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the target cell population (CFSE-positive). Within this gate, determine the percentage of dead cells (viability dye-positive). Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (% Dead Target Cells in Co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)
Experimental Workflow
The following diagram illustrates a general workflow for assessing the activity of different phosphoantigens on Vγ9Vδ2 T cells.
References
- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Deciphering the Hidden Mechanisms That Contribute to the Antigenic Activation Process of Human Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of (E)-C-HDMAPP Ammonium and Other γδ T Cell Activators: An In Vitro and In Vivo Analysis
(E)-C-HDMAPP ammonium (B1175870) has emerged as a potent activator of Vγ9Vδ2 T cells, a subset of cytotoxic lymphocytes with significant potential in cancer immunotherapy. This guide provides a comparative analysis of the in vitro and in vivo efficacy of (E)-C-HDMAPP ammonium against other notable γδ T cell activators, supported by experimental data and detailed methodologies.
In Vitro Efficacy: A Potent Stimulator of Anti-Tumor Cytokine Release
This compound demonstrates exceptional potency in stimulating Vγ9Vδ2 T cells to produce the anti-tumor cytokine Tumor Necrosis Factor-alpha (TNF-α). In vitro studies have established a half-maximal effective concentration (EC50) of 0.91 nM for TNF-α release, highlighting its high degree of activity at nanomolar concentrations.[1] This compound is a synthetic, more stable analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a natural phosphoantigen produced by various pathogens. HMBPP itself is recognized as the most potent natural activator of Vγ9Vδ2 T cells.
For comparison, other molecules known to activate Vγ9Vδ2 T cells include Isopentenyl pyrophosphate (IPP), a less potent natural phosphoantigen, and aminobisphosphonates such as zoledronic acid, which act indirectly by causing the accumulation of intracellular IPP.
| Compound | Type | Mechanism of Action | In Vitro Potency (TNF-α release) |
| This compound | Synthetic Phosphoantigen Analog | Direct agonist of BTN3A1, leading to Vγ9Vδ2 T cell activation. | EC50 = 0.91 nM [1] |
| (E)-HDMAPP (HMBPP) | Natural Phosphoantigen | Direct agonist of BTN3A1, leading to Vγ9Vδ2 T cell activation. | Highly potent (picomolar to nanomolar range) |
| Isopentenyl pyrophosphate (IPP) | Natural Phosphoantigen | Direct agonist of BTN3A1, leading to Vγ9Vδ2 T cell activation. | Micromolar range (significantly less potent than HMBPP) |
| Zoledronic Acid | Aminobisphosphonate | Inhibits farnesyl pyrophosphate synthase, leading to intracellular accumulation of IPP, which then activates Vγ9Vδ2 T cells. | Indirect activation, potency depends on IPP accumulation in target cells. |
In Vivo Efficacy: Robust Expansion of γδ T Cells
Preclinical studies in non-human primates have demonstrated the significant in vivo activity of this compound. Administration of (E)-C-HDMAPP (referred to as compound 5E in the study) to cynomolgus monkeys at doses ranging from 0.02 to 10 mg/kg via intravenous injection resulted in a significant increase in the population of circulating γδ T cells.[1][2] The maximal effect was observed at doses of 5 mg/kg and 10 mg/kg.[2] This robust expansion of a key cytotoxic immune cell population underscores the potential of this compound for in vivo immunotherapeutic applications.
Comparative in vivo data for other γδ T cell activators also show promise. HMBPP, often administered with interleukin-2 (B1167480) (IL-2) to support T cell proliferation, has been shown to induce major expansion of Vγ9Vδ2 T cells in macaques. Zoledronic acid, in combination with low-dose IL-2, has been evaluated in clinical trials for various cancers, including advanced breast cancer, demonstrating its ability to promote the maturation and expansion of Vγ9Vδ2 T cells in patients.
| Compound | Animal Model / Human Study | Key In Vivo Effect |
| This compound | Cynomolgus Monkeys | Significant increase in circulating γδ T cells.[1][2] |
| (E)-HDMAPP (HMBPP) | Macaques | Major expansion of Vγ9Vδ2 T cells, often in combination with IL-2. |
| Zoledronic Acid | Human (Advanced Breast Cancer) | Promoted effector maturation and expansion of Vγ9Vδ2 T cells (in combination with low-dose IL-2). |
Signaling Pathway and Experimental Workflow
The activation of Vγ9Vδ2 T cells by phosphoantigens like this compound is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or tumor cells. The binding of the phosphoantigen to the intracellular domain of BTN3A1 induces a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector functions.
Caption: Vγ9Vδ2 T Cell Activation by (E)-C-HDMAPP.
A general workflow for evaluating the in vitro efficacy of these compounds involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the respective compounds, and then measuring the resulting cytokine production.
Caption: Workflow for In Vitro Efficacy Testing.
Experimental Protocols
In Vitro TNF-α Release Assay
Objective: To determine the EC50 of this compound for inducing TNF-α release from human Vγ9Vδ2 T cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
This compound.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the different concentrations of this compound to the wells containing PBMCs. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the log of the this compound concentration and determine the EC50 value using a suitable software.
In Vivo γδ T Cell Expansion in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of this compound in expanding the γδ T cell population.
Animal Model:
-
Healthy, adult cynomolgus monkeys (Macaca fascicularis).
Materials:
-
This compound (sterile solution for injection).
-
Phosphate-buffered saline (PBS) or other suitable vehicle.
-
Flow cytometer.
-
Fluorochrome-conjugated antibodies against primate CD3, γδ TCR, and other relevant cell surface markers.
Procedure:
-
Acclimatize the animals to the housing conditions and perform baseline blood draws to determine the initial percentage of γδ T cells.
-
Prepare the desired doses of this compound in a sterile vehicle.
-
Administer this compound to the monkeys via intravenous (i.v.) injection. A range of doses (e.g., 0.02, 0.1, 0.5, 2.5, 5, and 10 mg/kg) can be tested.[2] A control group should receive the vehicle only.
-
Collect blood samples at various time points post-injection (e.g., daily for the first week, then weekly).
-
Isolate PBMCs from the blood samples.
-
Stain the PBMCs with a panel of fluorochrome-conjugated antibodies to identify and quantify the percentage and absolute number of γδ T cells (CD3+ γδ TCR+) within the lymphocyte population using flow cytometry.
-
Analyze the flow cytometry data to determine the fold-expansion of γδ T cells at each dose and time point compared to baseline levels.
-
Monitor the animals for any adverse effects throughout the study.
References
- 1. In vivo manipulation of Vγ9Vδ2 T cells with zoledronate and low-dose interleukin-2 for immunotherapy of advanced breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo manipulation of Vgamma9Vdelta2 T cells with zoledronate and low-dose interleukin-2 for immunotherapy of advanced breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (E)-C-HDMAPP Ammonium: A Guide for Laboratory Professionals
(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) ammonium (B1175870) salt , also known as (E)-C-HDMAPP ammonium, is a potent phosphoantigen utilized in immunological research to activate γδ-T cells.[1][2][3] Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Understanding these properties is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C6H23N3O7P2 | [1] |
| Molecular Weight | 311.21 g/mol | [1] |
| Appearance | Solid | [1] |
| Biological Activity | Activator of γδ T cells, induces TNF-α release | [2][3] |
| CAS Number | 933030-60-5 | [1][4] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. For handling larger quantities or if dust is generated, a respirator may be necessary.[5]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on the quantity of waste. As it is an ammonium salt of a phosphate-containing organic molecule and is toxic to aquatic life, it must not be disposed of down the drain without treatment.[7]
For Small Quantities (typically < 1 gram):
-
Neutralization:
-
Collection as Hazardous Waste:
-
Transfer the neutralized solution into a designated hazardous waste container for organic chemical waste.
-
The container must be properly labeled with the chemical name and hazard symbols.[8]
-
For Large Quantities (typically > 1 gram) or Bulk Disposal:
-
Consult Institutional EHS: For larger quantities, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Professional Disposal Service: Large volumes of this chemical waste should be handled by a licensed hazardous waste disposal contractor.[8][9] These services are equipped to manage and dispose of chemical waste in compliance with all local and national regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Store the waste in a clearly labeled, sealed, and appropriate container in a designated hazardous waste accumulation area.
-
Experimental Protocols
Neutralization Protocol for Small Quantities:
-
Preparation: In a chemical fume hood, place a beaker of appropriate size on a magnetic stir plate. Add a stir bar to the beaker.
-
Dissolution: Carefully weigh the this compound waste and add it to the beaker. Add deionized water to dissolve the solid completely. The volume of water should be sufficient to ensure complete dissolution and to manage the neutralization reaction.
-
Neutralization: Prepare a 5% solution of a weak acid (e.g., acetic acid or citric acid). While continuously stirring the this compound solution, add the weak acid dropwise.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the acid until the pH is between 6.0 and 8.0.
-
Collection: Once neutralized, transfer the solution to a designated container for aqueous organic hazardous waste. Ensure the container is properly labeled.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical. If a specific SDS for this compound is available, its instructions supersede this guidance.
References
- 1. (E)-C-HDMAPP (ammonium salt) | CymitQuimica [cymitquimica.com]
- 2. Buy (E)-C-HDMAPP (ammonium) [smolecule.com]
- 3. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]
- 4. (E)-C-HDMAPP (ammonium salt) | 933030-60-5 [chemicalbook.com]
- 5. redox.com [redox.com]
- 6. tannerind.com [tannerind.com]
- 7. fishersci.com [fishersci.com]
- 8. gte.sg [gte.sg]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling (E)-C-HDMAPP Ammonium
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of (E)-C-HDMAPP ammonium (B1175870), ensuring laboratory safety and operational integrity.
(E)-C-HDMAPP ammonium is a potent phosphoantigen utilized in immunological research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), a conservative approach to handling, based on the product information from suppliers and general principles of laboratory safety for potentially hazardous chemicals, is strongly recommended. This guide provides essential, immediate safety and logistical information to minimize risk and ensure proper management of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, appropriate personal protective equipment and engineering controls are crucial to prevent exposure. The following recommendations are based on general best practices for handling chemical compounds with unknown comprehensive toxicity data.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a risk of splashing. | Protects eyes from accidental splashes of the solid compound or solutions. |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for enhanced protection. | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against spills and contamination of personal clothing. |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols may be generated. | Minimizes the risk of inhaling the compound, particularly when handling the solid form. |
Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will further enhance safety and experimental reproducibility.
A. Preparation and Weighing:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a draft shield on the analytical balance to prevent dissemination of the powder.
-
Solution Preparation: To prepare solutions, add the solvent to the weighed solid slowly and carefully. The compound is soluble in PBS (pH 7.2).
B. Experimental Use:
-
Transfer: When transferring solutions, use appropriate volumetric pipettes or syringes to ensure accuracy and minimize the risk of spills.
-
Incubation and Analysis: Follow established experimental protocols for the specific application (e.g., cell culture treatment). Ensure all manipulations are performed with care to avoid generating aerosols.
C. Storage:
-
This compound should be stored at -20°C.
-
Keep the container tightly sealed to prevent degradation.
-
Store in a designated and clearly labeled area away from incompatible materials.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. The container should be sealed and disposed of through the institutional EHS office. |
| Liquid Waste (e.g., cell culture media) | Collect in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used. Dispose of through the institutional EHS office. |
Decontamination:
-
Work Surfaces: Decontaminate work surfaces in the fume hood with an appropriate cleaning agent after each use.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS for guidance.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
